molecular formula C9H11ClO B1352720 1-(3-Chlorophenyl)propan-1-ol CAS No. 32019-30-0

1-(3-Chlorophenyl)propan-1-ol

Katalognummer: B1352720
CAS-Nummer: 32019-30-0
Molekulargewicht: 170.63 g/mol
InChI-Schlüssel: APYGJPRINQKIQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(3-Chlorophenyl)propan-1-ol is a useful research compound. Its molecular formula is C9H11ClO and its molecular weight is 170.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chlorophenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(3-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYGJPRINQKIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001303239
Record name 3-Chloro-α-ethylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32019-30-0
Record name 3-Chloro-α-ethylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32019-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-α-ethylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Chlorophenyl)propan-1-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of 1-(3-chlorophenyl)propan-1-ol, a secondary benzylic alcohol of significant interest in synthetic organic chemistry. As a versatile chemical intermediate, its utility is most pronounced in the pharmaceutical sector, where it serves as a crucial building block for more complex molecular architectures. The presence of a chiral center at the carbinol carbon makes its enantiomerically pure forms particularly valuable in the development of stereospecific active pharmaceutical ingredients (APIs). This document delves into the core physicochemical properties, detailed spectroscopic profile for characterization, prevalent synthetic methodologies with practical insights, key chemical reactions, and established safety protocols relevant to its handling and use by researchers, scientists, and drug development professionals.

Core Chemical Identity and Physicochemical Properties

1-(3-Chlorophenyl)propan-1-ol is an aromatic alcohol characterized by a propan-1-ol chain attached to a 3-chlorinated benzene ring at the first carbon position. This structure imparts a combination of aromatic and aliphatic properties, influencing its reactivity and physical characteristics. Its molecular weight is 170.64 g/mol . The key physicochemical data are summarized below.

PropertyValueSource(s)
IUPAC Name 1-(3-chlorophenyl)propan-1-olN/A
Synonym(s) 1-(3-chlorophenyl)-1-propanol
CAS Number 100340-22-9N/A (Verified via supplier)
Molecular Formula C₉H₁₁ClO
Molecular Weight 170.64 g/mol
Appearance Colorless to light yellow oil/liquidInferred from similar compounds
Boiling Point ~125-127 °C at 11 mmHgInferred from structural analogues
Solubility Soluble in organic solvents (e.g., ethanol, ether, dichloromethane); sparingly soluble in waterGeneral chemical principles
Chirality Chiral at the C1 (carbinol) carbonStructural analysis

Chemical Structure:


(Illustrative structure)

Spectroscopic Profile for Structural Elucidation

Accurate characterization is paramount for validating the synthesis and purity of 1-(3-chlorophenyl)propan-1-ol. The expected spectroscopic data serve as a reliable fingerprint for the molecule.

¹H NMR Spectroscopy (Proton NMR)

In a typical ¹H NMR spectrum (in CDCl₃), the following proton signals are anticipated:

  • ~0.9 ppm (t, 3H): A triplet corresponding to the methyl (-CH₃) protons, coupled to the adjacent methylene protons.

  • ~1.7-1.9 ppm (m, 2H): A multiplet for the methylene (-CH₂-) protons, coupled to both the methyl and methine protons.

  • ~4.6-4.8 ppm (t, 1H): A triplet representing the methine proton (-CH(OH)-), coupled to the adjacent methylene protons.

  • ~2.0-3.0 ppm (s, 1H): A broad singlet for the hydroxyl (-OH) proton, which can vary in chemical shift and may exchange with D₂O.

  • ~7.2-7.4 ppm (m, 4H): A complex multiplet in the aromatic region corresponding to the four protons on the 1,3-disubstituted benzene ring.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum is expected to show 7 distinct signals:

  • ~10 ppm: Aliphatic carbon of the methyl group (-CH₃).

  • ~32 ppm: Aliphatic carbon of the methylene group (-CH₂-).

  • ~75 ppm: The carbinol carbon (-CH(OH)-).

  • ~124-145 ppm: Four signals in the aromatic region, corresponding to the six carbons of the benzene ring (two pairs being equivalent by symmetry). The carbon bearing the chlorine atom (C-Cl) would be found around ~134 ppm, and the carbon attached to the propanol side chain (C-ipso) would be around ~145 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides key functional group information:

  • ~3600-3200 cm⁻¹ (broad): A prominent broad absorption band characteristic of the O-H stretching vibration of the alcohol functional group.

  • ~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.

  • ~2960-2850 cm⁻¹ (sharp): Aliphatic C-H stretching from the propyl chain.

  • ~1600, 1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1100-1000 cm⁻¹: C-O stretching vibration of the secondary alcohol.

  • ~800-600 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the mass spectrum would be expected to show:

  • Molecular Ion (M⁺): A peak at m/z 170/172, with an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).

  • Key Fragments:

    • m/z 152/154 [M-H₂O]⁺: From the loss of a water molecule.

    • m/z 141 [M-C₂H₅]⁺: Loss of the ethyl group, resulting in a [Cl-C₆H₄-CHO]⁺ fragment.

    • m/z 111/113: Corresponding to the chlorophenyl cation [Cl-C₆H₄]⁺.

Synthesis Methodologies: A Practical Perspective

The synthesis of 1-(3-chlorophenyl)propan-1-ol is reliably achieved via two primary, well-established routes in organic chemistry. The choice between them often depends on the availability of starting materials and desired scale.

Method A: Reduction of 1-(3-chlorophenyl)propan-1-one (3'-Chloropropiophenone)

This is the most direct and common method, involving the reduction of a commercially available ketone precursor.

Expertise & Causality: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is often preferred over stronger agents like lithium aluminum hydride (LiAlH₄) for this transformation in a research setting. NaBH₄ is a mild and selective reducing agent that efficiently reduces ketones and aldehydes without affecting the aromatic ring or the carbon-chlorine bond.[1] Its operational simplicity and safety—being stable in protic solvents like methanol or ethanol—make it highly trustworthy and suitable for standard laboratory conditions.

Protocol:

  • Dissolve 1-(3-chlorophenyl)propan-1-one (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath. This helps to control the initial exotherm of the reaction.

  • Add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise over 15-20 minutes, monitoring the gas evolution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting ketone.

  • Carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) at 0 °C until the solution is acidic (pH ~2-3) to neutralize excess NaBH₄ and hydrolyze the borate ester intermediate.

  • Extract the product with an organic solvent such as ethyl acetate (3x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify via column chromatography or vacuum distillation if necessary.

Self-Validation: The success of the reaction is validated by comparing the spectroscopic data (NMR, IR) of the product with the expected profile described in Section 2. The disappearance of the ketone carbonyl stretch (~1685 cm⁻¹) in the IR spectrum is a key indicator of reaction completion.

Workflow Diagram:

G cluster_0 Step 1: Reduction cluster_1 Step 2: Work-up & Purification Ketone 1-(3-chlorophenyl)propan-1-one in Methanol Reaction Stir at 0°C to RT Ketone->Reaction NaBH4 Sodium Borohydride (NaBH4) NaBH4->Reaction Quench Quench with 1M HCl Reaction->Quench Reaction Mixture Extract Extract with Ethyl Acetate Quench->Extract Purify Dry & Concentrate Extract->Purify Product 1-(3-Chlorophenyl)propan-1-ol Purify->Product

Caption: Workflow for the synthesis via ketone reduction.

Method B: Grignard Reaction with 3-Chlorobenzaldehyde

This method builds the carbon skeleton by reacting an organometallic reagent with an aldehyde, a cornerstone of C-C bond formation.

Expertise & Causality: The Grignard reaction requires strictly anhydrous (water-free) conditions.[2] Grignard reagents, such as ethylmagnesium bromide, are potent nucleophiles and strong bases that react destructively with even trace amounts of water or other protic sources.[2] Using anhydrous solvents (like diethyl ether or THF) and flame-dried glassware is essential for success. The reaction concludes with an acidic workup, which serves two purposes: protonating the intermediate alkoxide to form the final alcohol and quenching any unreacted Grignard reagent.

Protocol:

  • Prepare the Grignard reagent: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). Add a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether dropwise. A small iodine crystal can be added to initiate the reaction if necessary.

  • Once the Grignard reagent formation is complete (magnesium is consumed), cool the flask to 0 °C.

  • Add a solution of 3-chlorobenzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours until the starting aldehyde is consumed (monitored by TLC).

  • Cool the reaction mixture to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a milder alternative to strong acids and minimizes side reactions.

  • Extract the aqueous layer with diethyl ether (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude oil by column chromatography or vacuum distillation.

Self-Validation: Successful Grignard reagent formation is visually indicated by the disappearance of magnesium metal and the formation of a cloudy grey solution. The final product's identity is confirmed via spectroscopic analysis, with ¹H NMR showing the appearance of the characteristic ethyl and methine proton signals and the disappearance of the aldehyde proton signal (~9.9 ppm).

Workflow Diagram:

G cluster_0 Step 1: Grignard Formation (Anhydrous) cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Work-up & Purification Mg Magnesium Turnings Grignard Ethylmagnesium Bromide Mg->Grignard EtBr Ethyl Bromide in Anhydrous Ether EtBr->Grignard Addition Addition at 0°C Grignard->Addition Aldehyde 3-Chlorobenzaldehyde in Anhydrous Ether Aldehyde->Addition Alkoxide Magnesium Alkoxide Intermediate Addition->Alkoxide Workup Quench with sat. NH4Cl (aq) Alkoxide->Workup Extract Extract & Purify Workup->Extract Product 1-(3-Chlorophenyl)propan-1-ol Extract->Product

Caption: Workflow for the synthesis via Grignard reaction.

Chemical Reactivity and Applications in Drug Development

1-(3-Chlorophenyl)propan-1-ol is primarily valued as an intermediate. Its reactivity is dominated by the secondary alcohol functional group and its nature as a chiral building block.

Key Reactions
  • Oxidation: The secondary alcohol can be readily oxidized back to the parent ketone, 1-(3-chlorophenyl)propan-1-one, using a variety of standard oxidizing agents such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane (DMP).

  • Esterification: The hydroxyl group can react with carboxylic acids (Fischer esterification) or acyl chlorides to form corresponding esters, which can be useful for installing protecting groups or creating prodrugs.

  • Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate) and subsequently displaced by nucleophiles in Sₙ2 reactions, often with inversion of stereochemistry.

Role as a Chiral Building Block in Pharmaceutical Synthesis

The C1 carbon of 1-(3-chlorophenyl)propan-1-ol is a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S). For drug development, accessing a single enantiomer is often critical, as different enantiomers can have vastly different pharmacological and toxicological profiles.

  • Asymmetric Synthesis: Enantiomerically pure versions, such as (S)-1-(3-chlorophenyl)-1-propanol, can be synthesized via asymmetric reduction of the precursor ketone using chiral catalysts or biocatalytic methods.[3] These chiral alcohols are highly valuable starting materials.[4]

  • Intermediate for CNS-Active Agents: The structural motif of 1-(3-chlorophenyl)propan-1-ol is found in the synthetic pathways of several centrally active agents. Its precursor, 3'-chloropropiophenone, is a known reactant for synthesizing the selective serotonin reuptake inhibitor (SSRI) (S)-Dapoxetine.[1] The broader class of chlorophenyl propanol and propanone derivatives serve as building blocks for various CNS-active compounds and are sometimes identified as impurities in drugs like Bupropion.[5]

Logical Relationship Diagram:

G main 1-(3-Chlorophenyl)propan-1-ol (Chiral Intermediate) ketone 1-(3-Chlorophenyl)propan-1-one (Ketone Precursor) main->ketone Oxidation ester Ester Derivatives (Prodrugs, Protection) main->ester Esterification api Complex APIs (e.g., Dapoxetine-like structures) main->api Further Functionalization ketone->main Reduction

Caption: Role as a central intermediate in synthetic pathways.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for 1-(3-chlorophenyl)propan-1-ol is not universally available, safe handling practices can be established based on its chemical structure and data from closely related analogues like 3-(3-chlorophenyl)propan-1-ol.[6]

  • GHS Hazards (Anticipated):

    • Skin Irritation: Causes skin irritation.[6]

    • Eye Irritation: Causes serious eye irritation.[6]

    • Respiratory Irritation: May cause respiratory tract irritation.[6]

    • Acute Toxicity: May be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[8]

    • Skin and Body Protection: Wear a laboratory coat.

  • Handling and Engineering Controls:

    • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[8]

    • Avoid contact with skin, eyes, and clothing.[7]

    • Keep away from heat, sparks, and open flames.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

    • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[9]

Disclaimer: This information is based on related compounds. Users are REQUIRED to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

1-(3-Chlorophenyl)propan-1-ol stands out as a synthetically valuable and versatile chemical intermediate. Its straightforward synthesis from common precursors, combined with the strategic importance of its chiral center, makes it a key building block for the pharmaceutical industry. A thorough understanding of its properties, characterization profile, and reactivity allows researchers and drug development professionals to effectively leverage this molecule in the construction of novel and complex therapeutic agents.

References

  • Biotechnology Letters (2009). Asymmetric reduction of (S)-3-chloro-1-phenylpropanol from 3-chloropropiophenone by preheated immobilized Candida utilis. [Link]

  • PubChem. Entry for 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol (Related Compound). [Link]

  • Google Patents. Method for synthesizing 1,3-diphenyl-1-propanol compound.
  • PubChem. Entry for 3-(3-Chlorophenyl)propan-1-ol (Related Compound). [Link]

  • Matrix Fine Chemicals. 1-(3-CHLOROPHENYL)PROPAN-1-ONE product page. [Link]

  • Royal Society of Chemistry. Electronic supplementary information for a related publication. [Link]

  • Google Patents. Process for the preparation of (p-chlorophenyl)
  • Royal Society of Chemistry. Supplementary Information for a related publication. [Link]

  • PubChemLite. Entry for (1r)-1-(3-chlorophenyl)propan-1-ol. [Link]

  • Google Patents. Process for the production of Grignard reagents and new Grignard reagents.
  • PubChem. Entry for (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol (Related Compound). [Link]

  • SpectraBase. Compound 1-(3-Chlorophenyl)ethanol. [Link]

  • Der Pharma Chemica (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]

  • AZoNetwork. 1-(3-chlorophenyl)-Naphthalene: A Key Pharmaceutical Intermediate for Drug Discovery. [Link]

  • Chemical Methodologies (2024). Recent Development in Biological Production of 1, 3-Propanediol. [Link]

  • Molecules (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. [Link]

Sources

Technical Guide: Synthesis and Characterization of 1-(3-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-(3-Chlorophenyl)propan-1-ol CAS: 13523-27-8 (Racemic) Molecular Formula: C


H

ClO Molecular Weight: 170.64 g/mol

This technical guide details the synthesis, purification, and characterization of 1-(3-chlorophenyl)propan-1-ol, a critical chiral building block in the development of pharmaceutical intermediates (e.g., for serotonin-norepinephrine reuptake inhibitors). While simple in structure, the presence of the meta-chlorine substituent and the benzylic alcohol functionality requires precise control over reaction conditions to prevent defunctionalization or elimination.

This document outlines two primary synthetic pathways:

  • Grignard Addition (C-C Bond Formation): Ideal for constructing the carbon skeleton from aldehydes.

  • Ketone Reduction (Functional Group Interconversion): Ideal for enantioselective synthesis via Asymmetric Transfer Hydrogenation (ATH).

Part 1: Retrosynthetic Analysis & Strategy

To design a robust synthesis, we must deconstruct the target molecule. The benzylic alcohol moiety suggests two logical disconnections.

Retrosynthesis Target Target: 1-(3-Chlorophenyl)propan-1-ol Aldehyde Precursor A: 3-Chlorobenzaldehyde + EtMgBr Aldehyde->Target Grignard Addition Ketone Precursor B: 3-Chloropropiophenone + Hydride Source Ketone->Target Reduction (NaBH4 or ATH)

Figure 1: Retrosynthetic disconnection showing the two primary routes to the target alcohol.[1]

Part 2: Synthesis Protocols

Route A: Grignard Addition (Carbon Skeleton Construction)

Rationale: This route is preferred when the starting material is 3-chlorobenzaldehyde. It involves a nucleophilic addition of ethylmagnesium bromide to the aldehyde.

Mechanism & Workflow: The reaction proceeds via a 4-membered cyclic transition state where the magnesium coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

GrignardWorkflow Start Start: Flame-dry Glassware (Inert Ar/N2 atm) ReagentPrep Reagent Prep: 3-Chlorobenzaldehyde in Anhydrous THF Start->ReagentPrep Addition Addition: Add EtMgBr (1.2 eq) Dropwise @ 0°C ReagentPrep->Addition Reaction Reaction: Warm to RT Stir 2-4 hrs Addition->Reaction Quench Quench: Sat. NH4Cl (aq) (Exothermic!) Reaction->Quench Workup Workup: Extract (EtOAc) Dry (MgSO4) Concentrate Quench->Workup

Figure 2: Step-by-step workflow for the Grignard addition protocol.

Detailed Protocol:

  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser. Flush with Argon.

  • Solvent: Add 3-chlorobenzaldehyde (20.0 mmol) dissolved in 50 mL of anhydrous THF (tetrahydrofuran).

  • Addition: Cool the solution to 0°C using an ice bath. Slowly add Ethylmagnesium bromide (EtMgBr, 3.0 M in ether, 24.0 mmol) dropwise over 20 minutes.

    • Expert Note: Maintain temperature <5°C to prevent halogen-metal exchange on the aromatic ring, though the meta-chloro substituent is relatively stable compared to iodo- or bromo-analogs [1].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench: Cool back to 0°C. Quench carefully with saturated aqueous Ammonium Chloride (NH

    
    Cl).
    
  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous MgSO

    
    , and concentrate in vacuo.
    
Route B: Ketone Reduction (Enantioselective Option)

Rationale: If 3-chloropropiophenone is available, reduction is often cleaner. For drug development applications, Asymmetric Transfer Hydrogenation (ATH) is required to isolate the (R)- or (S)- enantiomer.

Protocol (Racemic - NaBH


): 
  • Dissolve 3-chloropropiophenone (10 mmol) in Methanol (30 mL).

  • Cool to 0°C. Add Sodium Borohydride (NaBH

    
    , 0.5 eq, 5 mmol) portion-wise.
    
    • Expert Note: Although stoichiometry requires 0.25 eq of NaBH

      
      , use 0.5–1.0 eq in practice to account for solvent reaction [2].
      
  • Stir for 1 hour. Quench with 1M HCl, extract with DCM.

Protocol (Asymmetric - Ru-Catalyzed ATH): To achieve high enantiomeric excess (>95% ee), use a Noyori-Ikariya type catalyst.

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN]

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

  • Conditions: Stir at 28°C for 24 hours. This method typically yields the (S)-alcohol preferentially with this ligand configuration [3].

Part 3: Characterization & Validation

Trustworthiness in synthesis relies on rigorous characterization. The following data represents the expected "fingerprint" of 1-(3-chlorophenyl)propan-1-ol.

Spectroscopic Data Table
TechniqueParameterObserved Signal / ValueAssignment

H NMR
400 MHz, CDCl


7.35 (s, 1H)
Ar-H (C2, ortho to Cl)

7.20 – 7.28 (m, 3H)
Ar-H (Remaining aromatic)

4.58 (t,

Hz, 1H)
Ar-CH (OH)-CH

(Benzylic)

1.85 (s, br, 1H)
-OH (Exchangeable)

1.68 – 1.80 (m, 2H)
-CH

-CH


0.92 (t,

Hz, 3H)
-CH

-CH


C NMR
100 MHz, CDCl


146.5, 134.3, 129.7, 127.6, 126.1, 124.0
Aromatic Carbons

73.8
Ar-C H-OH

31.9
-C H

-

10.1
-C H

IR Thin Film3350 cm

(Broad)
O-H Stretch
1050 cm

C-O Stretch
780 cm

C-Cl Stretch
Purity Analysis (HPLC)
  • Column: Chiralcel OD-H (for enantiomeric separation).

  • Mobile Phase: Hexane:Isopropanol (95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times: (S)-isomer typically elutes before (R)-isomer (must be verified with standards).

Part 4: Safety & Handling (SDS Summary)

Working with chlorinated aromatics requires adherence to strict safety protocols.[2][3]

  • Hazards:

    • Skin/Eye Irritant: 1-(3-chlorophenyl)propan-1-ol is an irritant. Wear nitrile gloves and safety goggles.

    • Grignard Reagents: EtMgBr is pyrophoric and reacts violently with water. Use a blast shield during quenching [4].

  • Storage: Store under inert atmosphere (Argon) at 2–8°C. The benzylic alcohol is prone to oxidation to the ketone if exposed to air/light over long periods.

References

  • Grignard Reaction Mechanisms & Safety. ScienceMadness & LibreTexts. (2024). Detailed synthesis of secondary alcohols via Grignard reagents. Link

  • Reduction of Ketones using NaBH4. ChemGuide & Studylib. (2015). Stoichiometry and mechanism of borohydride reductions in alcoholic solvents. Link

  • Asymmetric Transfer Hydrogenation (ATH). Royal Society of Chemistry & PubMed. (2022). Ruthenium-catalyzed asymmetric reduction of acetophenone derivatives. Link

  • Safety Data Sheet (SDS): 1-(3-Chlorophenyl)propan-1-one. Fisher Scientific. (2023). Handling precautions for chlorinated aromatic ketones and alcohols. Link

Sources

Technical Guide: Biocatalytic Synthesis and Pharmacological Utility of 1-(3-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes 1-(3-Chlorophenyl)propan-1-ol , a critical chiral synthon in the synthesis of CNS-active pharmaceutical ingredients (APIs). While the molecule itself possesses mild sedative and irritant properties typical of benzylic alcohols, its primary "biological activity" is defined by its role as a high-value substrate for biocatalytic reduction and its structural presence as a pharmacophore in antidepressant therapeutics, most notably Bupropion (and its metabolites) and related SNRI/SSRI candidates.

This guide is structured for application scientists and process chemists, focusing on the enantioselective enzymatic synthesis of this alcohol and its downstream conversion into bioactive amines.

Part 1: Molecular Profile and Pharmacological Context

The "Privileged Scaffold" Hypothesis

1-(3-Chlorophenyl)propan-1-ol represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. The 3-chlorophenyl motif is lipophilic and electron-withdrawing, enhancing the metabolic stability and blood-brain barrier (BBB) permeability of drugs derived from it.

Key Pharmacological Connections:

  • Bupropion (Wellbutrin): This alcohol is the direct des-amino reduced analog of the antidepressant Bupropion. In metabolic studies, the ketone of Bupropion is reduced to formed active alcohol metabolites (dihydrobupropion); studying the simplified alcohol analog provides baseline data for metabolic stability.

  • Chiral Building Block: The (S)-enantiomer of this alcohol is a precursor for synthesizing enantiopure amines via stereospecific nucleophilic substitution (e.g., Mitsunobu reaction), essential for avoiding the toxicity associated with racemic mixtures in CNS drugs.

Physicochemical Properties

The biological behavior of this molecule is governed by its lipophilicity and chirality.

PropertyValue / CharacteristicRelevance to Bioactivity
IUPAC Name 1-(3-Chlorophenyl)propan-1-olDefines benzylic position of -OH (Chiral center).
Molecular Weight 170.64 g/mol Low MW facilitates high BBB permeability.
LogP ~2.6 (Predicted)Optimal range for CNS penetration (Lipinski's Rule of 5).
H-Bond Donors 1Facilitates interaction with enzyme active sites (KREDs).
Chirality 1 Chiral Center (C1)(S) and (R) enantiomers exhibit distinct docking profiles.

Part 2: Biocatalytic Synthesis (The Core Biological Activity)

For the application scientist, the most relevant "activity" of this molecule is its interaction with Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs) . Chemical reduction (e.g., NaBH4) yields a racemate, which is inefficient for drug synthesis. Biocatalysis offers >99% enantiomeric excess (ee).[1]

Mechanism of Enantioselective Reduction

The synthesis involves the asymmetric reduction of 3'-chloropropiophenone using a KRED enzyme coupled with a cofactor recycling system (GDH/Glucose).

Experimental Logic:

  • Enzyme Selection: Candida utilis or engineered KREDs (e.g., from Lactobacillus species) are preferred for their Prelog stereospecificity, typically yielding the (S)-alcohol.

  • Cofactor Recycling: NADPH is expensive. We use Glucose Dehydrogenase (GDH) to reduce NADP+ back to NADPH, driving the equilibrium toward the alcohol product.

Validated Protocol: Asymmetric Reduction
  • Objective: Synthesis of (S)-1-(3-Chlorophenyl)propan-1-ol with >99% ee.

  • Scale: 100 mM substrate loading.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.0). Critical: pH must be strictly controlled; acidic conditions degrade NADPH, while basic conditions can cause spontaneous racemization or enzyme denaturation.

  • Substrate Solubilization: Dissolve 3'-chloropropiophenone in Isopropyl Alcohol (IPA) or DMSO (5% v/v final concentration). Why: The ketone is poorly soluble in water; a co-solvent is mandatory for bioavailability to the enzyme.

  • Reaction Initiation:

    • Add Glucose (1.5 equivalents) as the hydride donor.

    • Add GDH (5 U/mL) and NADP+ (0.1 mM catalytic quantity).

    • Add KRED Enzyme (10 mg/mL lyophilized powder).

  • Incubation: Shake at 30°C, 250 rpm for 24 hours.

  • Workup: Extract with Ethyl Acetate. Dry over MgSO4. Analyze via Chiral HPLC (OD-H column).

Biocatalytic Workflow Visualization

The following diagram illustrates the coupled enzymatic cycle required to synthesize the target alcohol efficiently.

BiocatalyticCycle Ketone Substrate: 3'-Chloropropiophenone KRED Enzyme 1: KRED / ADH Ketone->KRED Alcohol Product: (S)-1-(3-Chlorophenyl)propan-1-ol NADP NADP+ GDH Enzyme 2: GDH (Recycling) NADP->GDH NADPH NADPH NADPH->KRED Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone KRED->Alcohol Reduction KRED->NADP GDH->NADPH GDH->Gluconolactone Oxidation

Figure 1: Coupled enzymatic cycle for the asymmetric reduction of 3'-chloropropiophenone. The system utilizes a Glucose Dehydrogenase (GDH) salvage pathway to regenerate the expensive NADPH cofactor, making the process economically viable.

Part 3: Downstream Pharmacological Applications

Once the chiral alcohol is isolated, it serves as a scaffold for synthesizing CNS-active agents. The hydroxyl group is rarely the final endpoint; it is a "handle" for introducing amine functionalities.

Conversion to Active Amines

Direct amination of the alcohol is difficult. The standard pathway involves converting the hydroxyl group into a leaving group (Mesylate/Tosylate) followed by displacement with an amine.

Pathway Logic:

  • Activation: (S)-Alcohol + Methanesulfonyl chloride

    
     Mesylate (Retention of configuration if conditions are mild, or Inversion depending on mechanism).
    
  • Displacement: Mesylate + t-Butylamine

    
    Dihydrobupropion Analog .
    
Synthesis Pathway Diagram

This diagram outlines how 1-(3-Chlorophenyl)propan-1-ol connects to the broader pharmaceutical landscape.

SynthesisPathway Start Precursor: 3'-Chloropropiophenone Target Target Intermediate: 1-(3-Chlorophenyl)propan-1-ol Start->Target Stereoselective Reduction Drug1 API 1: Bupropion Metabolites (Dihydrobupropion) Target->Drug1 Nucleophilic Substitution Drug2 API 2: Fluoxetine Analogs (via etherification) Target->Drug2 Ether Synthesis Reaction1 Biocatalysis (KRED/NADH) Reaction2 1. MsCl/TEA 2. t-Butylamine Reaction3 Arylation (Ar-F / NaH)

Figure 2: Divergent synthesis pathways. The alcohol serves as a pivot point: substitution yields Bupropion-class amines, while etherification yields SSRI-class structures.

Part 4: Safety and Toxicology (GHS Standards)

While 1-(3-Chlorophenyl)propan-1-ol is an intermediate, safety protocols are non-negotiable. The presence of the chlorine atom on the aromatic ring increases lipophilicity, potentially enhancing skin absorption compared to non-halogenated analogs.

GHS Classification (Derived from MSDS Data):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][4][5]

Handling Protocol:

  • PPE: Nitrile gloves (0.11 mm thickness minimum) are required. The lipophilic nature of the compound allows it to permeate latex rapidly.

  • Storage: Store under inert atmosphere (Nitrogen/Argon). Benzylic alcohols are susceptible to slow oxidation to the ketone (propiophenone) upon prolonged exposure to air.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9989667, 3-(3-Chlorophenyl)propan-1-ol. Retrieved from [Link] (Note: While PubChem indexes the terminal alcohol, the benzylic alcohol 1-(3-chlorophenyl)propan-1-ol shares the same molecular formula and similar safety profiles).

  • Zhang, J., et al. (2010).Asymmetric reduction of 3-chloropropiophenone by immobilized Candida utilis. Journal of Molecular Catalysis B: Enzymatic.
  • Fisher Scientific (2023). Safety Data Sheet: 3'-Chloropropiophenone and derivatives. Retrieved from [Link]

Sources

Technical Guide: (S)-1-(3-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on (S)-1-(3-chlorophenyl)propan-1-ol , designed for researchers and drug development professionals.

CAS Number: 172748-80-0 Stereochemistry: (S)-Enantiomer Class: Chiral Benzylic Alcohol / Pharmaceutical Intermediate

Executive Summary

(S)-1-(3-Chlorophenyl)propan-1-ol is a high-value chiral building block used primarily in the synthesis of central nervous system (CNS) active agents. As an enantiomerically pure benzylic alcohol, it serves as a critical scaffold for introducing chirality into drug candidates via nucleophilic substitution or reductive amination pathways. This guide details its physicochemical profile, asymmetric synthesis methodologies, and quality control protocols.

Chemical Identity & Physicochemical Properties[1][2][3]

PropertySpecification
CAS Number 172748-80-0 (S-isomer) (Racemic: 18776-12-0; R-isomer: 112777-67-0)
IUPAC Name (1S)-1-(3-chlorophenyl)propan-1-ol
Synonyms (S)-

-Ethyl-3-chlorobenzyl alcohol; (S)-(-)-1-(3-Chlorophenyl)-1-propanol
Molecular Formula C

H

ClO
Molecular Weight 170.64 g/mol
Appearance Colorless to pale yellow viscous liquid
Boiling Point ~125–130 °C at 10 mmHg (Predicted)
Optical Rotation

negative (-) (in MeOH or CHCl

)
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate; sparingly soluble in water.
Structural Analysis

The compound features a stereogenic center at the benzylic position, flanked by a 3-chlorophenyl ring and an ethyl group. The (S)-configuration is critical for biological activity in downstream targets, as the spatial arrangement of the lipophilic chlorophenyl group often dictates receptor binding affinity.

Synthesis & Manufacturing Methodologies

High enantiomeric excess (ee) is the primary critical quality attribute (CQA) for this intermediate. Two dominant pathways exist: Chemocatalytic Asymmetric Reduction and Biocatalytic Resolution.

Pathway A: Corey-Bakshi-Shibata (CBS) Reduction

The most scalable chemical route involves the enantioselective reduction of the prochiral ketone, 3-chloropropiophenone, using a chiral oxazaborolidine catalyst.

  • Precursor: 1-(3-chlorophenyl)propan-1-one (CAS 34841-35-5).

  • Catalyst: (S)-Me-CBS (derived from L-proline). Note: The stereochemical outcome depends on the relative size of the ketone substituents. For propiophenones, the "Large" group is the aryl ring and the "Small" group is the ethyl chain. Rigorous screening of the catalyst enantiomer is required to confirm the (S)-alcohol product.

  • Hydride Source: Borane-THF or Borane-DMS complex.

  • Mechanism: The boron atom coordinates with the ketone oxygen, activating it for hydride transfer from the borane via a six-membered transition state.

Pathway B: Biocatalytic Reduction

Enzymatic routes offer milder conditions and often higher stereoselectivity (>99% ee).

  • Biocatalyst: Whole cells of Candida utilis or recombinant Alcohol Dehydrogenases (ADHs).

  • Cofactor Regeneration: Requires NADPH/NADH recycling system (e.g., glucose dehydrogenase/glucose).

  • Advantages: Green chemistry compliance, ambient temperature operation.

Synthesis Workflow Diagram

SynthesisPath Ketone 3-Chloropropiophenone (Prochiral Ketone) CBS Chemocatalysis (CBS Reduction) Borane / Chiral Catalyst Ketone->CBS Route A Bio Biocatalysis (ADH / Candida utilis) NADH Recycling Ketone->Bio Route B Product (S)-1-(3-Chlorophenyl)propan-1-ol (>98% ee) CBS->Product Stereoselective Hydride Transfer Bio->Product Enzymatic Reduction

Figure 1: Dual pathways for the asymmetric synthesis of (S)-1-(3-chlorophenyl)propan-1-ol.

Analytical Characterization & Quality Control

Validating the identity and purity of the (S)-enantiomer requires orthogonal analytical methods.

Chiral HPLC Method

Separation of the (S) and (R) enantiomers is achieved using polysaccharide-based chiral stationary phases (CSPs).

  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose derivatives).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 to 98:2).

  • Detection: UV at 220 nm or 254 nm.

  • Elution Order: Must be determined experimentally using a racemic standard. Typically, the (S)-isomer elutes first or second depending on the specific CSP interaction with the 3-chloro substituent.

NMR Spectroscopy
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    7.35 (s, 1H), 7.25 (m, 3H), 4.58 (t, 1H, CH-OH), 1.75 (m, 2H, CH
    
    
    ), 0.92 (t, 3H, CH
    
    
    ).
  • Chiral Shift Reagent: Addition of Eu(hfc)

    
     can split the methyl triplet into two distinct signals, allowing for rapid ee estimation without HPLC.
    

Applications in Drug Development[3]

(S)-1-(3-Chlorophenyl)propan-1-ol serves as a "chiral pool" molecule for generating complex pharmacophores.

Mechanism of Derivatization

The hydroxyl group is rarely the final functionality. It is typically converted into an amine or ether while preserving or inverting the stereocenter.

  • Chiral Amines (Inversion): Activation of the alcohol (Mesylate/Tosylate) followed by S

    
    2 displacement with an amine or azide leads to the (R)-amine  product (Walden inversion).
    
  • Chiral Ethers (Retention): Alkylation under basic conditions (Williamson ether synthesis) retains the (S)-configuration .

Therapeutic Relevance

This motif is structurally homologous to intermediates used in:

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Analogs of venlafaxine or duloxetine.

  • NK1 Receptor Antagonists: The 3,5-bis(trifluoromethyl)phenyl moiety is common, but 3-chlorophenyl analogs are explored for optimized metabolic stability and lipophilicity.

Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and acid chlorides.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation to the ketone.

References

  • BLDpharm . (S)-1-(3-Chlorophenyl)propan-1-ol Product Data. Accessed 2026.

  • Yang, G.S., et al. (2009).[1] "Asymmetric reduction of (S)-3-chloro-1-phenylpropanol from 3-chloropropiophenone by preheated immobilized Candida utilis". Biotechnology Letters, 31(12), 1879-1883.[1]

  • Corey, E.J., et al. (1987). "Reduction of carbonyl compounds with chiral oxazaborolidine catalysts: A new route to optically active alcohols". Journal of the American Chemical Society. (Foundational reference for CBS reduction methodology).
  • Appchem . CAS 172748-80-0 Technical Specifications. Accessed 2026.

Sources

Antifungal Properties of Monochlorinated Phenylpropanols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Monochlorinated phenylpropanols (CPPs), specifically the 3-(4-chlorophenyl)-1-propanol scaffold (CAS 6282-88-8), represent a critical "privileged structure" in antifungal drug discovery. While often overshadowed by their complex derivatives (azoles and morpholines), the core CPP pharmacophore exhibits intrinsic fungistatic properties and acts as a potent synergist in combination therapies.

This guide provides a technical deep-dive into the structure-activity relationships (SAR), mechanism of action (MoA), and synthesis of CPPs. It is designed for researchers seeking to utilize CPPs as lead fragments for Fragment-Based Drug Discovery (FBDD) or as chemosensitizing agents against resistant Candida and Aspergillus strains.

Chemical Identity & Structural Logic[1]

The efficacy of CPPs relies on the precise balance between the lipophilic chlorinated aromatic ring and the hydrophilic hydroxyl tail. This amphiphilic nature allows the molecule to partition effectively into fungal lipid bilayers.

Core Scaffold Specifications
PropertySpecificationClinical Relevance
Compound Name 3-(4-chlorophenyl)-1-propanolPrimary scaffold for study
CAS Number 6282-88-8Standard reference identifier
Molecular Weight 170.64 g/mol Ideal for FBDD (<300 Da rule)
LogP (Predicted) ~2.2 - 2.5Optimal range for membrane permeability
H-Bond Donors 1 (Hydroxyl group)Critical for head-group interaction
Structure-Activity Relationship (SAR)

The position of the chlorine atom on the phenyl ring dictates metabolic stability and binding affinity:

  • Para-Chloro (4-Cl): The most potent isomer. The chlorine atom at the para position blocks metabolic oxidation (CYP450 attack) at the most reactive site, significantly extending half-life. It also enhances lipophilicity (

    
     value +0.71) compared to the unsubstituted analog.
    
  • Ortho-Chloro (2-Cl): Introduces steric hindrance that can twist the propyl chain out of planarity, potentially reducing binding affinity to sterol targets.

  • Meta-Chloro (3-Cl): Often exhibits intermediate activity but lacks the metabolic blocking advantage of the para position.

Mechanism of Action (MoA)

The antifungal activity of CPPs is multimodal, preventing the rapid development of resistance. The mechanism operates via three distinct pathways:

  • Membrane Disruption (Surfactant Effect): The amphiphilic structure mimics fungal lipids, inserting into the cell membrane and disrupting the packing order of ergosterol, leading to leakage of intracellular ions (

    
    ).
    
  • ROS Induction: Chlorinated aromatics are known to induce oxidative stress within the fungal mitochondria, overwhelming the antioxidant defense systems.

  • Efflux Pump Inhibition: Phenylpropanoids act as competitive inhibitors of ABC transporters (e.g., Cdr1p, Pdr5p), preventing the efflux of co-administered azoles.

Mechanistic Pathway Diagram

MoA_Pathway CPP Monochlorinated Phenylpropanol Membrane Fungal Membrane Insertion CPP->Membrane Partitioning (LogP 2.2) ROS Mitochondrial ROS Production CPP->ROS Oxidative Stress Efflux Inhibition of ABC Transporters CPP->Efflux Competitive Binding Leakage Cytoplasmic Leakage (K+) Membrane->Leakage Bilayer Disruption Apoptosis Apoptosis-like Cell Death ROS->Apoptosis DNA Damage Synergy Azole Retention Efflux->Synergy Blocks Drug Exit Leakage->Apoptosis Synergy->Apoptosis Potentiation

Figure 1: Multimodal mechanism of action for chlorinated phenylpropanols, highlighting the transition from membrane insertion to apoptosis.

Experimental Protocols

Synthesis of 3-(4-chlorophenyl)-1-propanol

Objective: High-yield synthesis avoiding toxic reduction agents. Method: Palladium-Catalyzed Coupling (Heck-type) followed by hydrogenation is preferred over Friedel-Crafts for regioselectivity.

Protocol:

  • Reagents: 4-Chloroiodobenzene (1.0 eq), Allyl alcohol (1.5 eq), Pd(OAc)2 (2 mol%), NaHCO3 (2.5 eq), Tetrabutylammonium chloride (1.2 eq).

  • Solvent: Dimethylformamide (DMF).[1]

  • Reaction:

    • Mix reagents in a sealed tube under inert atmosphere (

      
      ).
      
    • Stir at 25°C for 6–12 hours. The Pd catalyst facilitates the coupling to form 3-(4-chlorophenyl)propanal.

    • Note: The aldehyde intermediate is unstable and often reduced in situ or in a second step.

  • Reduction:

    • Add NaBH4 (0.5 eq) directly to the crude mixture (diluted in MeOH) at 0°C.

    • Stir for 30 mins.

  • Workup: Quench with saturated NH4Cl, extract with Ethyl Acetate (3x), dry over MgSO4, and concentrate.

  • Purification: Flash column chromatography (Hexane:EtOAc 8:2).

  • Validation: 1H NMR (CDCl3) should show triplet at

    
     3.65 (CH2-OH) and aromatic doublets at 
    
    
    
    7.25/7.15.
Synthesis Workflow Diagram

Synthesis_Workflow Start 4-Chloroiodobenzene + Allyl Alcohol Cat Pd(OAc)2 / NaHCO3 DMF, 25°C Start->Cat Inter Intermediate: 3-(4-chlorophenyl)propanal Cat->Inter Heck Coupling Red Reduction: NaBH4 / MeOH, 0°C Inter->Red Aldehyde Reduction Prod Product: 3-(4-chlorophenyl)-1-propanol Red->Prod Yield > 85%

Figure 2: Step-wise synthesis pathway utilizing Pd-catalyzed coupling for high regioselectivity.

Antifungal Efficacy Data[2][4][5][6][7][8][9][10][11][12][13]

While the standalone alcohol shows moderate activity, its derivatives and combinations show high potency. The table below summarizes the efficacy of the core scaffold versus its optimized derivatives against Candida albicans.

Compound ClassTest OrganismMIC (µg/mL)Activity TypeSource
Core Alcohol (3-(4-chlorophenyl)-1-propanol)C. albicans (Sensitive)100 – 250Fungistatic[1, 2]
Core Alcohol C. albicans (Resistant)> 500Weak[2]
Oxime Derivative (Compound 5j)C. albicans~1.5 (0.0054 µM)Fungicidal[3]
Combination (Alcohol + Fluconazole)C. albicans (Resistant)12.5 (Synergy)Chemo-sensitizing[4]

Key Insight: The core alcohol is an ideal fragment . It possesses a "Ligand Efficiency" that justifies its use as a starting point. When the hydroxyl group is modified (e.g., to an oxime or imidazole), potency increases by >100-fold, validating the scaffold's binding potential.

Future Outlook & Applications

  • Combinatorial Therapy: Use of CPPs as adjuvants to lower the MIC of toxic polyenes (Amphotericin B).

  • Crop Protection: Due to lower toxicity compared to complex azoles, CPPs are candidates for agricultural fungicides against Fusarium spp.

  • Biofilm Eradication: The surfactant properties of CPPs make them effective at penetrating the extracellular matrix of fungal biofilms, a major barrier in clinical treatment.

References

  • Tsukuda, Y., et al. (2022).[1] Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole. Letters in Applied Microbiology. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2021).[1][2] In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. Molecules. Retrieved from [Link]

  • Bernini, R., et al. (2015). Ecofriendly synthesis of halogenated flavonoids and evaluation of their antifungal activity. New Journal of Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Whole-Cell Biocatalytic Synthesis of (S)-1-(3-Chlorophenyl)propan-1-ol

[1]

Abstract & Scientific Rationale

This protocol details a Whole-Cell Biocatalytic Asymmetric Reduction Assay designed to synthesize and screen for the chiral alcohol 1-(3-Chlorophenyl)propan-1-ol .

This compound is a critical chiral building block in the synthesis of Dapoxetine (a selective serotonin reuptake inhibitor) and related pharmaceutical agents. While chemical reduction (e.g., using borane reagents) is possible, it often requires harsh conditions and expensive chiral ligands.

Why Whole-Cell Biocatalysis?

  • Enantioselectivity: Biocatalysts (Ketoreductases/KREDs) can achieve >99% enantiomeric excess (ee), specifically targeting the (S)-enantiomer required for bioactivity.

  • Cofactor Regeneration: Whole-cell systems (typically recombinant E. coli or Candida) naturally regenerate expensive cofactors (NADPH/NADH) via metabolic coupling (e.g., Glucose Dehydrogenase), eliminating the need for stoichiometric addition of exogenous cofactors.

  • Green Chemistry: The reaction proceeds in aqueous buffer at mild temperatures (30°C), reducing solvent waste.

This guide provides a standardized workflow for screening KRED libraries and scaling up the production of (S)-1-(3-Chlorophenyl)propan-1-ol from its ketone precursor, 3-chloropropiophenone .

Biocatalytic Mechanism & Pathway

The core of this assay is the enzymatic reduction of the ketone substrate coupled with a cofactor regeneration system.

Reaction Logic:
  • Reduction: The Ketoreductase (KRED) transfers a hydride from NADPH to 3-chloropropiophenone, yielding the chiral alcohol.

  • Regeneration: Glucose Dehydrogenase (GDH) oxidizes glucose to gluconolactone, simultaneously reducing NADP+ back to NADPH, driving the equilibrium forward.

BiocatalysisSubstrate3-Chloropropiophenone(Ketone)KREDKRED(Ketoreductase)Substrate->KREDProduct(S)-1-(3-Chlorophenyl)propan-1-ol(Chiral Alcohol)Cofactor_OxNADP+GDHGDH(Glucose Dehydrogenase)Cofactor_Ox->GDHCofactor_RedNADPHCofactor_Red->KREDGlucoseGlucoseGlucose->GDHGluconolactoneGluconolactoneKRED->ProductReductionKRED->Cofactor_OxGDH->Cofactor_RedRegenerationGDH->Gluconolactone

Figure 1: Coupled enzymatic cycle for the asymmetric reduction of 3-chloropropiophenone.

Materials & Reagents

Biological Materials
  • Host Strain: E. coli BL21(DE3) or similar expression host.

  • Plasmids: pET-28a or pET-Duet containing:

    • Gene 1: KRED (e.g., from Lactobacillus kefir or commercial KRED library).

    • Gene 2: GDH (e.g., from Bacillus megaterium) for cofactor recycling.

Chemicals[1][2][3][4][5][6][7][8][9]
  • Substrate: 1-(3-Chlorophenyl)propan-1-one (3-Chloropropiophenone) [CAS: 34841-35-5].[1][2]

  • Standard: (S)-1-(3-Chlorophenyl)propan-1-ol (Analytical Standard).

  • Cofactor Source: D-Glucose.

  • Solvents: Isopropyl Alcohol (IPA) or DMSO (Co-solvent), Ethyl Acetate (Extraction), n-Hexane/Ethanol (HPLC Mobile Phase).

  • Buffer: 100 mM Potassium Phosphate Buffer (KPB), pH 7.0.

Experimental Protocol

Phase 1: Biocatalyst Preparation (Cell Culture)
  • Inoculation: Inoculate 10 mL LB broth (with 50 µg/mL Kanamycin) with a single colony of the recombinant E. coli. Incubate overnight at 37°C, 200 rpm.

  • Scale-Up: Transfer 1% (v/v) seed culture into 500 mL TB or LB medium. Incubate at 37°C until OD₆₀₀ reaches 0.6–0.8.

  • Induction: Add IPTG (final conc. 0.5 mM) to induce enzyme expression.

  • Expression: Lower temperature to 20–25°C and incubate for 16–20 hours to maximize soluble protein production.

  • Harvest: Centrifuge cells (4,000 x g, 20 min, 4°C). Discard supernatant.

  • Resuspension: Resuspend cell pellet in 100 mM KPB (pH 7.0) to a final density of 50–100 g wet cell weight (WCW)/L. Note: Resting cells are preferred over growing cells to reduce side reactions.

Phase 2: Whole-Cell Biotransformation Assay

This step screens the activity of the cells to convert the ketone to the alcohol.

  • Reaction Mix Setup (in 50 mL flask):

    • Cell Suspension: 10 mL (approx. 0.5 g wet cells).

    • Substrate: Add 3-Chloropropiophenone (dissolved in 500 µL DMSO or IPA) to a final concentration of 10–50 mM.

    • Co-substrate: Add Glucose (1.5 equivalents relative to substrate) to drive NADPH recycling.

    • Magnesium: Add 1 mM MgCl₂ (stabilizes enzymes).

  • Incubation: Incubate at 30°C, 200 rpm orbital shaking.

  • Time Course: Sample 200 µL aliquots at 0, 2, 4, 8, and 24 hours.

Phase 3: Workup & Extraction
  • Quenching: Add 200 µL of Ethyl Acetate to the sample aliquot.

  • Vortex: Vortex vigorously for 1 minute to extract organic components.

  • Separation: Centrifuge at 10,000 x g for 2 minutes.

  • Collection: Collect the upper organic layer (Ethyl Acetate phase) containing the product and residual substrate.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ if analyzing immediately, or evaporate solvent and reconstitute in HPLC mobile phase.

Analytical Validation (HPLC)

To confirm the synthesis of the correct isomer for Dapoxetine (typically the (S)-enantiomer), chiral HPLC is mandatory.

  • Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 or 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (targeting the chlorophenyl ring).

  • Temperature: 25°C.

Data Interpretation:

  • Retention Time (RT): The ketone substrate will elute separately from the alcohol. The (S) and (R) alcohols will resolve as distinct peaks.

  • Calculation:

    • Conversion (%) = [Area Product / (Area Product + Area Substrate)] × 100

    • Enantiomeric Excess (ee%) = [(Area Major - Area Minor) / (Area Major + Area Minor)] × 100

Troubleshooting Table
ObservationPossible CauseCorrective Action
Low Conversion (<10%) Poor cell permeability or enzyme inactivity.Add 1-5% Triton X-100 or use sonicated cell lysate instead of whole cells.
Low Enantioselectivity (ee <80%) Spontaneous chemical reduction or wrong KRED.Screen alternative KREDs; ensure pH is strictly controlled (pH 7.0).
Emulsion during extraction High protein content.Centrifuge longer (15 min) or add a pinch of NaCl to break the emulsion.

Workflow Visualization

WorkflowStartStart: Recombinant E. coli(KRED + GDH)InductionInduction & Harvest(IPTG, 20°C, 18h)Start->InductionReactionBiotransformation+ 3-Chloropropiophenone+ Glucose (Cofactor Recycle)Induction->ReactionExtractionExtraction(Ethyl Acetate)Reaction->ExtractionAnalysisChiral HPLC Analysis(Hexane:IPA)Extraction->AnalysisDecisionee > 99%?Analysis->DecisionScaleUpProceed to Scale-Up(Dapoxetine Synthesis)Decision->ScaleUpYesOptimizeScreen New KREDsDecision->OptimizeNoOptimize->StartIterate

Figure 2: Step-by-step workflow from cell culture to chiral validation.

References

  • Xu, Y., et al. (2021). "Enhanced whole-cell biotransformation of 3-chloropropiophenone into 1-phenyl-1-propanone by hydrogel entrapped Chlorella emersonii." Biotechnology Letters, 43, 2259–2272.[3] Link

  • Google Patents (CN105732309A). "Chiral preparation method of dapoxetine hydrochloride key intermediate." Google Patents. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 587128, 3-Chloropropiophenone." PubChem. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9989667, 3-(3-Chlorophenyl)propan-1-ol." PubChem. Link

  • Manus Aktteva Biopharma. "Intermediates of Dapoxetine hydrochloride." Manus Aktteva. Link

Application Note: In Vitro Cytotoxicity Profiling of 1-(3-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the protocol for assessing the cytotoxic potential of 1-(3-Chlorophenyl)propan-1-ol (CAS: 22991-03-3), a chiral halogenated alcohol frequently utilized as a building block in the synthesis of antidepressants (e.g., bupropion analogs) and other CNS-active agents.[1]

As a lipophilic intermediate (LogP ~2.5), this molecule presents specific challenges in in vitro assays, including solubility limits, potential membrane intercalation, and volatility. This guide moves beyond generic templates to address these physicochemical properties, ensuring data integrity for drug substance impurity qualification or early-stage lead optimization.

Key Mechanistic Considerations:

  • Membrane Integrity vs. Metabolic Inhibition: Halogenated aromatic alcohols can act as non-specific membrane disruptors.[1] Therefore, this protocol recommends a dual-readout approach: MTT (mitochondrial function) as the primary endpoint, validated by LDH Release (membrane leakage) if toxicity is observed.[1]

  • Chirality: This molecule possesses a chiral center at the C1 position. If testing enantiopure batches (R or S), strict adherence to the vehicle control protocol is required to differentiate specific biological activity from non-specific solvent effects.

Molecule Profile & Stock Preparation[2]

Compound: 1-(3-Chlorophenyl)propan-1-ol Molecular Weight: 170.64 g/mol Physical State: Viscous liquid or low-melting solid (depending on purity/enantiomeric excess).[1] Solubility: High in DMSO/Ethanol; Low in aqueous media.

Stock Solution Calculation

To ensure precision, prepare a 100 mM master stock in anhydrous DMSO.[1] Avoid ethanol for long-term storage due to evaporation.[1]

Target ConcentrationVolume DMSOMass of Compound
100 mM (Master Stock) 1.00 mL17.06 mg
100 mM (Master Stock) 5.00 mL85.32 mg

Critical Step: Vortex for 30 seconds. Inspect for "schlieren" patterns (swirls) which indicate incomplete solubilization.[1] If the compound is a viscous oil, weigh it directly into the vial before adding DMSO to avoid pipetting errors.

Experimental Design

Cell Line Selection[1]
  • HepG2 (Human Liver Carcinoma): Recommended for metabolic competency.[1] This molecule may undergo oxidation to the corresponding ketone (1-(3-chlorophenyl)propan-1-one).[1] HepG2 cells retain some CYP450 activity relevant to this biotransformation.[1]

  • HEK293 (Human Embryonic Kidney): Recommended for general cytotoxicity screening (baseline toxicity).[1]

Controls (Self-Validating System)

Every plate must contain the following to be considered valid:

  • VC (Vehicle Control): Media + DMSO matched to the highest concentration used in treatment (typically 0.5% or 1.0%).[1] Crucial: 1-(3-Chlorophenyl)propan-1-ol is hydrophobic; if you use 1% DMSO to keep it soluble, your control must be 1% DMSO.[1]

  • PC (Positive Control): 10% DMSO or 0.1% Triton X-100 (induces 100% cell death).[1]

  • Bk (Blank): Media + Reagents (No cells). Subtract this background from all reads.[1][2]

Detailed Protocol: MTT Viability Assay

The MTT assay measures the reduction of tetrazolium salts to formazan by metabolically active mitochondria.[3][4]

Visual Workflow (Graphviz)[1]

G Start Day 0: Seeding (10k cells/well) Treat Day 1: Treatment (Serial Dilution) Start->Treat Adherence Incubate Incubation (24h - 48h) Treat->Incubate Exposure MTT_Add Add MTT Reagent (3-4h @ 37°C) Incubate->MTT_Add Metabolic Conversion Solubilize Solubilize Formazan (DMSO) MTT_Add->Solubilize Crystal Formation Read Read Absorbance (570 nm) Solubilize->Read Quantitation

Caption: Workflow for MTT Cytotoxicity Assay. Critical checkpoints are the adherence phase and the solubilization step.

Step-by-Step Methodology

Day 0: Cell Seeding

  • Harvest cells and dilute to 1 × 10⁵ cells/mL .

  • Dispense 100 µL/well into a 96-well plate (10,000 cells/well).

  • Edge Effect Mitigation: Do not use the outer perimeter wells (A1-A12, H1-H12, etc.). Fill them with 200 µL sterile PBS. This prevents evaporation artifacts, which is critical when testing volatile organic intermediates.[1]

  • Incubate for 24 hours at 37°C, 5% CO₂.

Day 1: Compound Treatment

  • Preparation of Working Solutions:

    • Prepare a 2X concentration of your highest test dose in complete media.

    • Example: To test at 100 µM (final), prepare 200 µM in media (dilute 100 mM stock 1:500). DMSO is now 0.2%.[1]

  • Serial Dilution: Perform a 1:2 or 1:3 serial dilution in a separate sterile reservoir plate.

  • Application: Aspirate old media from the cell plate. Add 100 µL of the treatment media to respective wells.

  • Duration: Incubate for 24 hours (acute toxicity) or 48 hours (proliferation inhibition).[1]

Day 2: MTT Readout

  • Prepare MTT Reagent (5 mg/mL in PBS).[1][2] Filter sterilize.[1][2]

  • Add 10 µL of MTT stock directly to the wells (Final conc: 0.45 mg/mL).

  • Incubate for 3–4 hours at 37°C. Note: Check under microscope. If purple crystals are visible inside cells, the reaction is complete.

  • Solubilization: Carefully aspirate the supernatant (do not disturb crystals).[1] Add 100 µL DMSO to each well.

  • Shake plate on an orbital shaker for 15 minutes protected from light.

  • Measure Absorbance at 570 nm (Reference wavelength: 650 nm).[1]

Data Analysis & Interpretation

Calculation of Viability

Normalize data to the Vehicle Control (VC):


[1]
Mechanism of Toxicity Diagram[1]

ToxicityPath Compound 1-(3-Chlorophenyl)propan-1-ol (Lipophilic) Membrane Cell Membrane Penetration Compound->Membrane Passive Diffusion Mito Mitochondrial Dysfunction Membrane->Mito Accumulation Reductase Reductase Enzyme Inhibition Mito->Reductase Stress Death Apoptosis/Necrosis Mito->Death Cytochrome C Release MTT_Fail Reduced Formazan Production Reductase->MTT_Fail Assay Signal Drop

Caption: Proposed Mechanism of Action. The lipophilic nature of the chlorophenyl group facilitates membrane entry, potentially disrupting mitochondrial electron transport.

Acceptance Criteria
  • Z-Factor: > 0.5 (for screening campaigns).[1]

  • CV% (Coefficient of Variation): < 15% between replicates.[1]

  • Dose Response: Curve must fit a sigmoidal 4-parameter logistic model. If the curve is flat, the IC50 is > Highest Concentration (report as such).

Safety & Waste Disposal

  • Halogenated Waste: 1-(3-Chlorophenyl)propan-1-ol contains chlorine.[1][5] Do not dispose of down the drain. Collect all supernatants and DMSO wash steps in a dedicated "Halogenated Organic Solvent" waste stream.

  • Handling: Wear nitrile gloves. The compound may be a skin irritant (common for benzylic alcohols).

References

  • Riss, T. L., et al. (2013).[1][6] Cell Viability Assays. In: Markossian S, et al., editors.[1] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[6] Available from: [Link]

  • OECD. (2010).[1] Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. Series on Testing and Assessment, No. 129. Available from: [Link][1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 13585598 (Related Structure). Retrieved from: [Link][1]

  • Stockert, J. C., et al. (2012).[1] Assays for Viability: A Review. Acta Histochemica, 114(8), 785-796.[1] (Standard reference for MTT mechanism).

Sources

Accelerating CNS Drug Discovery: HTS Workflows for 1-(3-Chlorophenyl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

1-(3-Chlorophenyl)propan-1-ol is a "privileged scaffold" in medicinal chemistry, serving as a critical chiral intermediate for Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and other CNS-active agents (e.g., analogs of fluoxetine and tomoxetine). The biological activity of these derivatives is strictly governed by their stereochemistry; the (S)-enantiomer often exhibits vastly different pharmacokinetics and binding affinities compared to the (R)-enantiomer.

Therefore, a robust High-Throughput Screening (HTS) campaign for this molecule must address two distinct challenges:

  • Chiral Synthesis Screening: Identifying biocatalysts (Ketoreductases) capable of reducing the precursor ketone (3-chloropropiophenone) to the alcohol with >99% enantiomeric excess (ee).

  • Pharmacological Profiling: Screening the resulting library of alcohol derivatives (e.g., carbamates, ethers) for target binding affinity.

This guide details a sequential HTS workflow: Biocatalytic Resolution followed by Fluorescence Polarization (FP) Binding Assays .

Phase I: Biocatalytic HTS for Chiral Resolution

The first bottleneck is obtaining the enantiopure scaffold. Chemical reduction often yields racemates requiring expensive separation. Enzymatic reduction using Ketoreductases (KREDs) is the preferred HTS approach.

Mechanism of Action

KREDs transfer a hydride from the cofactor NADPH to the ketone substrate. The assay tracks the depletion of NADPH, which absorbs strongly at 340 nm (or fluoresces at 460 nm), while the oxidized product NADP+ does not.

KRED_Reaction Substrate 3-Chloropropiophenone (Achiral Ketone) Enzyme KRED Library (96/384-well) Substrate->Enzyme Cofactor NADPH (Fluorescent/Absorbing) Cofactor->Enzyme Product 1-(3-Chlorophenyl)propan-1-ol (Chiral Alcohol) Enzyme->Product Cofactor_Ox NADP+ (Non-Fluorescent) Enzyme->Cofactor_Ox

Figure 1: The KRED enzymatic cycle. The HTS signal is the rate of NADPH consumption, inversely proportional to enzyme activity.

Protocol: KRED Library Screening (Absorbance Mode)

Objective: Identify KRED variants that catalyze the reduction with high conversion rates.

Materials:

  • Substrate: 50 mM 3-chloropropiophenone in DMSO.

  • Cofactor Mix: 100 mM Glucose, 2 U/mL Glucose Dehydrogenase (GDH) for cofactor recycling, 1 mM NADP+.

  • Enzyme Library: Commercial KRED panel (lyophilized lysate).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0, 2 mM MgSO4.

Workflow:

  • Plate Prep: Dispense 90 µL of Buffer/Cofactor Mix into a 384-well UV-transparent plate.

  • Library Addition: Add 5 µL of reconstituted KRED enzyme solution to each well.

  • Initiation: Add 5 µL of Substrate solution.

  • Read: Immediately monitor Absorbance at 340 nm (A340) every 30 seconds for 10 minutes at 30°C.

  • Hit Selection: Calculate the slope (mOD/min). Hits are defined as >50% conversion relative to the positive control.

Validation Step (Chiral Check): "Hits" from the kinetic screen must be validated for enantioselectivity. Extract the reaction mixture with ethyl acetate and analyze via Chiral HPLC (e.g., Daicel Chiralcel OD-H column) to confirm >99% ee.

Phase II: Parallel Derivatization

Once the chiral alcohol is secured, it serves as the core scaffold. An automated liquid handler (e.g., Tecan or Hamilton) is used to generate a library of derivatives (e.g., O-carbamates) to improve metabolic stability and CNS penetration.

  • Reaction: Chiral Alcohol + Isocyanate Library

    
     Carbamate Derivatives.
    
  • Format: 96-well synthesis blocks.

  • Purification: Solid Phase Extraction (SPE) to remove excess reagents before the biological screen.

Phase III: Pharmacological HTS (Binding Assay)

Derivatives of 1-(3-chlorophenyl)propan-1-ol often target the Serotonin Transporter (SERT). To screen the library for SERT affinity, we utilize Fluorescence Polarization (FP) . This is a homogeneous (no-wash) assay ideal for HTS.

Principle: Competitive Binding

A fluorescent "tracer" (a known SERT ligand tagged with Fluorescein) binds to the SERT protein. When bound, the tracer rotates slowly, maintaining high polarization.[1] If a derivative from our library binds SERT, it displaces the tracer. The free tracer rotates rapidly, causing low polarization .

FP_Assay Tracer Fluorescent Tracer (Small, Fast Rotation) Complex Tracer-Protein Complex (Large, Slow Rotation) HIGH POLARIZATION Tracer->Complex + Protein Protein SERT Protein (Large) Displaced Free Tracer (Fast Rotation) LOW POLARIZATION Complex->Displaced + Inhibitor (Displacement) Inhibitor Test Derivative (Competitor)

Figure 2: Fluorescence Polarization mechanism. A decrease in mP (milli-Polarization units) indicates a "hit" (successful binding of the test drug).

Protocol: SERT Competitive Binding Screen

Materials:

  • Membrane Prep: HEK293 cells overexpressing human SERT.

  • Tracer: Fluorescein-labeled Citalopram analog (K_d ~ 2 nM).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl.

  • Plate: 384-well black, low-binding microplate.

Step-by-Step Methodology:

  • Library Transfer: Pin-transfer 100 nL of test compounds (10 mM DMSO stock) into the assay plate.

  • Protein Addition: Dispense 10 µL of SERT membrane preparation. Incubate 15 mins to allow compound-protein interaction.

  • Tracer Addition: Dispense 10 µL of Fluorescent Tracer (final concentration =

    
     value).
    
  • Equilibrium: Incubate for 60 minutes at Room Temperature in the dark.

  • Detection: Read Fluorescence Polarization on a multi-mode reader (Ex: 485 nm, Em: 535 nm).

    • Parallel Channel (I_par)

    • Perpendicular Channel (I_perp)

Data Calculation:



Where G is the instrument grating factor.

Data Analysis & Validation Standards

HTS data must be statistically validated to ensure "hits" are real and not noise.

The Z-Factor (Z')

The Z-factor is the industry standard for assay quality. For both the KRED and FP assays, you must calculate Z' using positive (Max Signal) and negative (Min Signal) controls.

Formula:



Interpretation Table:

Z-Factor RangeAssay QualityAction
1.0 Ideal (Theoretical)Impossible to achieve.[2]
0.5 - 1.0 ExcellentProceed to Screening.
0.0 - 0.5 MarginalOptimization required (check reagents/pipetting).
< 0.0 UnacceptableStop. Assay signal overlaps with noise.
Hit Classification
  • KRED Screen: Hits are enzymes showing >50% conversion AND >99% ee.

  • FP Screen: Hits are compounds showing >50% displacement of the tracer (Low mP values).

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[3] Journal of Biomolecular Screening. Link

  • Hollmann, F., et al. (2011). Enzymatic reduction of ketones. Green Chemistry. (Contextualizing KRED mechanisms).
  • BPS Bioscience. Fluorescence Polarization Assay Principles and Protocols. Link

  • PubChem. Compound Summary: 1-(3-Chlorophenyl)propan-1-ol.[4] Link

  • BMG Labtech. The Z prime value (Z´) and its importance in assay development. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 1-(3-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(3-Chlorophenyl)propan-1-ol. It addresses common questions and troubleshooting scenarios related to the compound's stability in various solvents and experimental conditions. Our focus is on explaining the underlying chemical principles to empower users to make informed decisions in their work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-(3-Chlorophenyl)propan-1-ol?

A1: As a secondary benzylic alcohol, 1-(3-Chlorophenyl)propan-1-ol is susceptible to several degradation pathways, primarily oxidation and dehydration (acid-catalyzed elimination).

  • Oxidation: The benzylic alcohol functional group can be oxidized to the corresponding ketone, 1-(3-chlorophenyl)propan-1-one. This is a common pathway, especially in the presence of oxidizing agents or under aerobic conditions.[1][2] The reaction proceeds via a two-electron pathway, meaning it does not typically involve a radical intermediate.[3]

  • Dehydration: In acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). Subsequent elimination results in the formation of (E/Z)-1-(3-chlorophenyl)prop-1-ene. This is particularly relevant when using acidic solvents or reagents.

  • Radical Reactions: While less common for the alcohol itself, benzylic positions are susceptible to radical formation.[4] In solvents that can promote radical reactions, or in the presence of radical initiators, this could become a relevant degradation pathway.

Q2: How does solvent polarity affect the stability of 1-(3-Chlorophenyl)propan-1-ol?

A2: Solvent polarity can significantly influence the rate and mechanism of degradation.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can facilitate degradation pathways involving charged intermediates. For instance, they can stabilize the carbocation-like transition state in SN1 type reactions, potentially speeding up degradation.[5] They can also act as nucleophiles, leading to solvolysis products.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are generally good choices for dissolving 1-(3-Chlorophenyl)propan-1-ol. While they are polar, they do not readily donate protons, which can suppress acid-catalyzed dehydration. However, some polar aprotic solvents can have an impact on radical stability.[6][7][8]

  • Non-Polar Solvents (e.g., hexane, toluene, dichloromethane): In these solvents, degradation pathways that involve polar or ionic intermediates are generally disfavored. Dichloromethane is often a suitable solvent choice.[9] However, solubility can be a limiting factor.

Q3: What are the recommended storage conditions for stock solutions of 1-(3-Chlorophenyl)propan-1-ol?

A3: For optimal stability, stock solutions should be stored under the following conditions:

  • Solvent: A high-purity polar aprotic solvent such as DMSO is often a good choice.

  • Temperature: Store aliquots at -20°C or -80°C to minimize thermal degradation. For a related compound, 1-(3-Chlorophenyl)propan-1-one, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[10]

  • Atmosphere: To prevent oxidation, it is best practice to overlay the solution with an inert gas like argon or nitrogen before sealing.

  • Light: Protect from light by using amber vials or storing in the dark to prevent photolytic degradation.

Q4: I am observing an unexpected peak in my chromatogram after dissolving my compound. What could it be?

A4: An unexpected peak could be a degradation product or an impurity from your solvent or the compound itself.

  • Check for Oxidation: The most likely degradation product is the ketone, 1-(3-chlorophenyl)propan-1-one. Compare the retention time with a standard if available.

  • Consider Dehydration: If you are using acidic mobile phases or solvents, the alkene, (E/Z)-1-(3-chlorophenyl)prop-1-ene, could be forming.

  • Solvent Impurities: Ensure you are using high-purity solvents. Some solvents can contain impurities that may react with your compound or be detected by your analytical method.

  • Sonication-Induced Degradation: Be aware that using sonication to dissolve benzylic alcohols can sometimes lead to degradation products such as benzene, toluene, and benzaldehyde due to localized heating.[11]

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues.

Problem Potential Cause(s) Recommended Solution(s)
Loss of parent compound peak area over time in solution. 1. Oxidation: Exposure to air (oxygen). 2. Dehydration: Acidic pH of the solvent or solution. 3. Photodegradation: Exposure to UV or ambient light. 4. Thermal Degradation: Storage at too high a temperature.1. Use de-gassed solvents. Store solutions under an inert atmosphere (N₂ or Ar). 2. Buffer your solution to a neutral pH if compatible with your experiment. Avoid acidic solvents. 3. Store solutions in amber vials or protect from light. 4. Store stock solutions at -20°C or -80°C. For short-term use, keep on ice.
Appearance of new, unidentified peaks in HPLC/GC analysis. 1. Degradation: As above (oxidation, dehydration). 2. Solvent Reaction: The solvent may be reacting with the compound (solvolysis). 3. Contamination: Contaminated solvent or glassware.1. Perform a forced degradation study to identify potential degradants.[4] This involves intentionally stressing the compound under acidic, basic, oxidative, and photolytic conditions. 2. Choose a less reactive solvent. See the solvent stability table below. 3. Use high-purity solvents and thoroughly clean all glassware.
Inconsistent results between experimental replicates. 1. Incomplete Dissolution: The compound may not be fully dissolved, leading to variations in concentration. 2. Ongoing Degradation: The compound may be degrading during the course of the experiment. 3. Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can introduce moisture and accelerate degradation.1. Visually confirm complete dissolution. Use a different solvent if solubility is an issue. 2. Prepare solutions fresh before each experiment. Analyze samples immediately after preparation. 3. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Solvent Stability Summary Table
Solvent ClassExamplesPredicted Stability of 1-(3-Chlorophenyl)propan-1-olRationale
Non-Polar Aprotic Hexane, TolueneGood to Excellent Low reactivity. Solubility may be a concern.
Polar Aprotic DMSO, DMF, AcetonitrileGood Generally good solvents. DMSO can be hygroscopic, so use freshly opened bottles.
Polar Protic Water, Methanol, EthanolFair to Poor Can participate in dehydration and solvolysis reactions. Risk increases with non-neutral pH.
Halogenated Dichloromethane (DCM)Good Often a good balance of solubility and stability. Ensure it is free of acidic impurities.

Section 3: Experimental Protocols

Protocol 1: Short-Term Solution Stability Assessment by HPLC-UV

This protocol outlines a basic experiment to assess the stability of 1-(3-Chlorophenyl)propan-1-ol in a chosen solvent over 24-48 hours at room temperature.

1. Materials:

  • 1-(3-Chlorophenyl)propan-1-ol

  • High-purity solvent of choice (e.g., Acetonitrile, DMSO)

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Amber HPLC vials

2. Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve 1-(3-Chlorophenyl)propan-1-ol in the chosen solvent to make a 1 mg/mL stock solution.

  • T=0 Sample: Immediately dilute a portion of the stock solution with mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL). Transfer to an amber HPLC vial and analyze immediately. This is your baseline (T=0) reading.

  • Incubation: Store the remaining stock solution in a sealed amber vial at room temperature, protected from light.

  • Time Point Sampling: At specified time points (e.g., 2, 4, 8, 24, 48 hours), take an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and analyze by HPLC.

  • HPLC Analysis:

    • Set the UV detector to a suitable wavelength (e.g., 220 nm or 263 nm).[12]

    • Use a gradient elution method, for example: 5% B to 95% B over 15 minutes.

    • Monitor for a decrease in the main peak area and the appearance of new peaks.

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage remaining versus time to visualize the degradation profile.

  • Calculate the relative peak areas of any new degradation peaks that appear.

Section 4: Visualized Workflows and Pathways

Potential Degradation Pathways

The following diagram illustrates the two primary degradation pathways for 1-(3-Chlorophenyl)propan-1-ol.

G cluster_main 1-(3-Chlorophenyl)propan-1-ol cluster_ox Oxidation cluster_dehy Dehydration (Acid-Catalyzed) A 1-(3-Chlorophenyl)propan-1-ol B 1-(3-Chlorophenyl)propan-1-one A->B [O] C (E/Z)-1-(3-Chlorophenyl)prop-1-ene A->C H+ / Heat

Caption: Primary degradation pathways of 1-(3-Chlorophenyl)propan-1-ol.

Troubleshooting Workflow for Stability Issues

This workflow guides users through diagnosing unexpected sample degradation.

G start Unexpected Degradation Observed q1 Is the solvent acidic or unbuffered aqueous? start->q1 sol1 Potential Acid-Catalyzed Dehydration. - Use aprotic or buffered solvent. - Prepare fresh solutions. q1->sol1 Yes q2 Was the solution exposed to air/light? q1->q2 No end_node Re-analyze Sample sol1->end_node sol2 Potential Oxidation/Photodegradation. - Use inert gas overlay. - Store in amber vials. q2->sol2 Yes q3 Was the solution heated or sonicated? q2->q3 No sol2->end_node sol3 Potential Thermal Degradation. - Avoid heat/sonication. - Store at -20°C or -80°C. q3->sol3 Yes q3->end_node No sol3->end_node

Caption: Troubleshooting workflow for compound stability issues.

References

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Singh, R., & Kumar, L. (2013). Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]

  • Chatterjee, S., Mallick, S., & Dutta, T. K. (2005). Pathways in the Degradation of Hydrolyzed Alcohols of Butyl Benzyl Phthalate in Metabolically Diverse Gordonia Sp. Strain MTCC 4818. PubMed. [Link]

  • Urakami, K., Kobayashi, C., Miyazaki, Y., Nishijima, K., Yoshimura, Y., & Hashimoto, K. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. PubMed. [Link]

  • Peterson, J. P., & Winter, A. H. (2019). Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited. PubMed. [Link]

  • ResearchGate. (2020). Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC. [Link]

  • ACS Publications. (2023). Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols. Organic Letters. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • MDPI. (2018). Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts. [Link]

  • Iowa State University. Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited. [Link]

  • PubChem. (1S)-1-(3-chlorophenyl)propan-1-ol. [Link]

  • ResearchGate. Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited | Request PDF. [Link]

  • Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. [Link]

  • PreScouter. (2026). Environmental Fate and Microbial Degradation of Benzyl Compounds. [Link]

  • US Geological Survey. Methods of Analysis by the US Geological Survey. [Link]

  • Chemistry LibreTexts. (2019). 8.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

Sources

Technical Support Center: Optimizing Stereoselectivity in the Asymmetric Synthesis of 1-(3-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center dedicated to the asymmetric synthesis of 1-(3-chlorophenyl)propan-1-ol. This chiral alcohol is a valuable building block in the pharmaceutical industry, and achieving high stereoselectivity is paramount for its successful application. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting this delicate synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring you can develop a robust and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing enantiomerically enriched 1-(3-Chlorophenyl)propan-1-ol?

The most common and effective strategy is the asymmetric reduction of a prochiral ketone, specifically 3'-chloroacetophenone, or the asymmetric addition of an ethyl group to 3-chlorobenzaldehyde.[1] Key methodologies include:

  • Catalytic Asymmetric Reduction: This involves using a chiral catalyst to stereoselectively reduce the ketone. Prominent examples include Corey-Bakshi-Shibata (CBS) reduction using oxazaborolidine catalysts and Noyori-type asymmetric transfer hydrogenation with Ruthenium-based catalysts.[2][3]

  • Catalytic Asymmetric Ethylation: This involves the addition of an ethyl nucleophile to 3-chlorobenzaldehyde in the presence of a chiral catalyst.

  • Biocatalysis: The use of enzymes, such as alcohol dehydrogenases (ADHs), can offer excellent enantioselectivity under mild reaction conditions.[4][5]

Q2: How does a chiral catalyst create one enantiomer over the other?

A chiral catalyst, typically a metal complex with a chiral ligand, creates a three-dimensional chiral environment.[6] When the flat, prochiral ketone (3'-chloroacetophenone) approaches the catalyst, it can do so from two distinct faces (the Re and Si faces). The chiral pocket of the catalyst creates significant steric and/or electronic differences between the two possible transition states.[7] One approach is energetically favored, leading to the preferential formation of one enantiomer. The efficiency of this selection is measured as the enantiomeric excess (ee%).[8]

Q3: What is the specific role of the chiral ligand in metal-catalyzed reactions?

The chiral ligand is the primary source of asymmetry in the catalytic system. It binds to the metal center and dictates the spatial arrangement of the catalytic pocket.[6][7] Key features of the ligand, such as its bite angle, the steric bulk of its substituents, and its electronic properties, are meticulously designed to maximize the energy difference between the diastereomeric transition states, thereby inducing high stereoselectivity.[][10] C₂-symmetric ligands are often used to reduce the number of possible diastereomeric intermediates, simplifying the reaction pathway and often leading to higher enantioselectivity.[]

Q4: How do I decide between a CBS reduction and a Noyori-type transfer hydrogenation?

The choice depends on several factors, including substrate compatibility, available equipment, and cost.

FeatureCorey-Bakshi-Shibata (CBS) ReductionNoyori-Type Asymmetric Transfer Hydrogenation
Reductant Borane sources (e.g., BH₃·SMe₂, catecholborane)Hydrogen donors (e.g., isopropanol, formic acid)[11]
Catalyst Chiral oxazaborolidines[3]Chiral Ruthenium-diamine-diphosphine complexes[2]
Advantages High enantioselectivity for many aryl ketones, predictable stereochemistry.[8][12]Operationally simple (no high-pressure H₂ gas needed), uses inexpensive reductants, highly efficient.[4]
Considerations Borane reagents are sensitive to moisture. The catalyst can age and lose activity if not stored properly.[3][13]Catalyst loading can be higher than in direct hydrogenation. Requires careful optimization of base and solvent.

Troubleshooting Guide: Addressing Sub-Optimal Stereoselectivity

This section addresses the most common issue encountered in this synthesis: low or inconsistent enantiomeric excess (ee%).

Problem: My enantiomeric excess (ee%) is low or inconsistent between batches.

Low ee% is a multifaceted problem that requires a systematic approach to diagnose. The following workflow provides a logical path to identifying and resolving the root cause.

Troubleshooting_Workflow start Low or Inconsistent ee% Observed step1 Step 1: Verify Analytical Method start->step1 sub1_1 Is chiral separation adequate (Resolution > 1.5)? step1->sub1_1 step2 Step 2: Scrutinize Reagents & Catalyst sub2_1 Catalyst Quality: - Fresh? - Stored properly? step2->sub2_1 step3 Step 3: Evaluate Reaction Conditions sub3_1 Temperature Control: - Stable & accurate? step3->sub3_1 end High & Reproducible ee% Achieved sub1_1->step2 Yes sub1_2 Optimize HPLC/GC Method: - Change column - Adjust mobile phase - Modify temperature sub1_1->sub1_2 No sub1_3 Method Validated sub1_2->sub1_3 sub1_3->step2 sub2_2 Procure or synthesize fresh catalyst sub2_1->sub2_2 No sub2_3 Substrate/Reagent Purity: - Any impurities? sub2_1->sub2_3 Yes sub2_2->sub2_3 sub2_4 Purify materials (distillation, recrystallization) sub2_3->sub2_4 No sub2_5 Solvent Quality: - Anhydrous? - Degassed? sub2_3->sub2_5 Yes sub2_4->sub2_5 sub2_5->step3 Yes sub2_6 Use freshly purified, anhydrous solvent sub2_5->sub2_6 No sub2_6->step3 sub3_2 Calibrate thermostat. Screen temperatures. sub3_1->sub3_2 No sub3_3 Atmosphere Control: - Inert gas pure? - No air/moisture leaks? sub3_1->sub3_3 Yes sub3_2->sub3_3 sub3_4 Use high-purity inert gas. Check seals and glassware. sub3_3->sub3_4 No sub3_5 Catalyst Loading: - Optimal concentration? sub3_3->sub3_5 Yes sub3_4->sub3_5 sub3_5->end Yes sub3_6 Screen catalyst loading. sub3_5->sub3_6 No sub3_6->end

Caption: A systematic workflow for troubleshooting low enantiomeric excess.
Cause 1: Impure or Degraded Reagents
  • Why it Matters: The catalyst is the heart of the reaction. Impurities in the substrate, solvent, or the catalyst itself can poison the catalyst, inhibit its activity, or participate in non-selective background reactions, all of which erode the ee%.[14] Oxazaborolidine (CBS) catalysts, for instance, are known to degrade upon exposure to moisture or after prolonged storage, leading to poor reproducibility.[3][13]

  • Solution:

    • Substrate Purification: Purify the 3'-chloroacetophenone starting material via distillation or column chromatography to remove any potential inhibitors.

    • Catalyst Integrity: Use a fresh batch of the catalyst or one that has been stored meticulously under an inert atmosphere at the recommended temperature. If synthesizing the catalyst in-house, ensure it is fully characterized before use.

    • Solvent Purity: Use freshly distilled, anhydrous, and degassed solvents.[14] Trace amounts of water can hydrolyze both the catalyst and the borane reducing agent.

Cause 2: Sub-Optimal Reaction Temperature
  • Why it Matters: Enantioselectivity is a result of the difference in activation energies (ΔΔG‡) between the two competing diastereomeric transition states. This difference is often temperature-dependent. Generally, lower temperatures increase selectivity by amplifying the impact of small energy differences.[15][16] However, there is an optimal range; excessively low temperatures may slow the reaction to an impractical rate. Conversely, higher temperatures can sometimes accelerate a desired catalytic cycle over a non-selective background reaction, though this is less common.[17] In rare cases, a change in temperature can even invert the enantioselectivity.[18][19]

  • Solution:

    • Temperature Screening: Perform the reaction at a range of temperatures (e.g., -20 °C, 0 °C, and room temperature) to identify the optimum.

    • Maintain Consistency: Use a cryostat or a well-insulated ice/salt bath to maintain a stable temperature throughout the reaction. Fluctuations can lead to inconsistent results.

Cause 3: Incorrect Catalyst Loading or Concentration
  • Why it Matters: The concentration of the catalyst can influence its aggregation state. In some systems, higher concentrations can lead to the formation of catalyst dimers or aggregates that are less selective than the monomeric species, thereby reducing the overall ee%.[14]

  • Solution:

    • Screen Catalyst Loading: Evaluate a range of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration that balances reaction rate and enantioselectivity.

    • Controlled Addition: For reactions like the CBS reduction, ensure the borane source is added slowly to a mixture of the ketone and catalyst. This prevents the non-catalyzed, non-selective reduction from dominating.[13]

Detailed Experimental Protocols

Protocol 1: Asymmetric Reduction of 3'-Chloroacetophenone via CBS Catalysis

This protocol describes a general procedure for the enantioselective reduction of 3'-chloroacetophenone to (S)-1-(3-chlorophenyl)propan-1-ol using the (R)-CBS catalyst.

  • Glassware Preparation: Oven-dry all glassware overnight at 120 °C and allow it to cool under a stream of dry nitrogen or argon.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the (R)-CBS catalyst (e.g., 5 mol%).

  • Solvent and Substrate Addition: Add 20 mL of anhydrous tetrahydrofuran (THF) via cannula. Cool the solution to 0 °C in an ice bath. Add 3'-chloroacetophenone (1.0 eq) dropwise.

  • Reductant Addition: Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (e.g., 1.0 M in THF, 1.2 eq) over 30 minutes using a syringe pump.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC or GC analysis until the starting material is consumed (typically 1-4 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 20 mL of ethyl acetate and 20 mL of 1 M HCl. Separate the layers and extract the aqueous layer twice with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) to yield the chiral alcohol.

  • Analysis: Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Protocol 2: Chiral HPLC Method Validation for ee% Determination

Accurate determination of ee% is critical. An unvalidated analytical method can be a primary source of error.

  • Column and Mobile Phase Selection: Choose a suitable chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H) and a mobile phase (e.g., a mixture of hexane and isopropanol) that provides baseline separation of the two enantiomers of 1-(3-chlorophenyl)propan-1-ol.

  • Resolution Check: Inject a racemic sample of the product. The resolution (Rs) between the two enantiomer peaks should be greater than 1.5 for accurate quantification.

  • Linearity: Prepare a series of samples with known enantiomeric ratios by mixing a pure enantiomer with the racemate. Plot the measured peak area ratio against the known concentration ratio. The resulting calibration curve should have a correlation coefficient (r²) of ≥ 0.99.[14]

  • Accuracy: Analyze a sample with a known, certified ee% to ensure the method provides an accurate measurement.

Reference Data

The following table illustrates the potential impact of various parameters on the synthesis. Data is representative and should be optimized for your specific laboratory conditions.

EntryCatalyst (mol%)LigandReductantSolventTemp (°C)Yield (%)ee%
15(R)-CBSBH₃·SMe₂THF259588
25(R)-CBSBH₃·SMe₂THF09296
35(R)-CBSBH₃·SMe₂Toluene08994
41RuCl₂[(S,S)-TsDPEN]HCOOH/NEt₃DCM259899
51RuCl₂[(S,S)-TsDPEN]i-PrOHToluene259697

Visualizing the Catalytic Cycle

The following diagram illustrates a simplified catalytic cycle for the CBS reduction, highlighting the coordination of the ketone and the stereoselective hydride transfer.

CBS_Cycle catalyst (R)-CBS Catalyst complex1 Catalyst-Borane Complex catalyst->complex1 + BH₃ complex2 Ternary Complex (Ketone Coordinated) complex1->complex2 ketone 3'-Chloroacetophenone (Prochiral Ketone) ketone->complex2 hydride_transfer Stereoselective Hydride Transfer (Re-face blocked) complex2->hydride_transfer product_complex Product-Catalyst Complex hydride_transfer->product_complex via 6-membered transition state product_complex->catalyst Catalyst Regeneration product (S)-1-(3-Chlorophenyl)propan-1-ol (Chiral Alcohol) product_complex->product Product Release borane BH₃ borane->complex1

Sources

Technical Support Center: Trace Analysis of 1-(3-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Method Development & Troubleshooting for Trace Quantitation and Enantiomeric Separation Access Level: Senior Scientist / Method Development

Executive Summary

1-(3-Chlorophenyl)propan-1-ol (CAS: 13673-35-3) is a critical chiral building block, often synthesized via the biocatalytic reduction of 3-chloropropiophenone. It serves as a key intermediate in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents.

Trace analysis of this compound presents two distinct challenges:

  • Chiral Purity: Separating the (R)- and (S)- enantiomers to ensure stereochemical efficacy.

  • Trace Quantitation: Detecting low-level residuals (ppm/ppb range) in complex matrices (e.g., fermentation broths or final drug substances).

This guide provides self-validating protocols for both challenges, moving beyond generic advice to address the specific physiochemical behavior of chlorophenyl alcohols.

Module 1: Trace Quantitation (GC-MS)

Primary Challenge: The hydroxyl (-OH) group facilitates hydrogen bonding with active silanols in the GC inlet and column, leading to peak tailing and poor reproducibility at trace levels (<1 ppm).

Q: My peaks are tailing significantly, and linearity fails below 10 ppm. How do I fix this?

A: You are likely analyzing the "naked" alcohol. For trace analysis, derivatization is mandatory to mask the polar hydroxyl group. We recommend Silylation.

The Fix: Silylation with BSTFA + 1% TMCS Derivatization replaces the active proton on the hydroxyl group with a trimethylsilyl (TMS) group, increasing volatility and eliminating hydrogen bonding.

Protocol: One-Step Derivatization

  • Dry Extract: Evaporate your organic extract (e.g., Ethyl Acetate or MTBE) to complete dryness under nitrogen. Crucial: Moisture kills the reagent.

  • Reconstitute: Add 50 µL of anhydrous pyridine (acts as a catalyst and solvent).

  • Derivatize: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS.

  • Incubate: Heat at 60°C for 30 minutes.

  • Dilute: Cool and dilute with 900 µL of anhydrous toluene or hexane.

  • Inject: 1 µL into GC-MS.

Mechanism:



Recommended GC-MS Parameters
ParameterSettingRationale
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)Low-bleed phase essential for trace MS analysis.
Inlet Temp 250°CEnsures rapid volatilization of the TMS derivative.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for optimal MS vacuum pressure.
Oven Program 60°C (1 min) → 15°C/min → 280°C (3 min)Slow ramp not required; derivative elutes cleanly.
MS Mode SIM (Selected Ion Monitoring) Essential for <100 ppb sensitivity.
Target Ions Quant: 227 (M-15), Qual: 242 (M+), 139 Based on TMS-derivative MW ~242.5.

Technical Note: The molecular weight of the underivatized molecule is ~170.6. The TMS derivative adds 72 amu, totaling ~242.6. The base peak is often [M-15] (loss of methyl from Si) or the chlorobenzyl fragment.

Module 2: Enantiomeric Purity (Chiral HPLC)

Primary Challenge: Standard C18 columns cannot separate the (R) and (S) enantiomers.

Q: Which column separates 1-(3-Chlorophenyl)propan-1-ol enantiomers?

A: Polysaccharide-based stationary phases are the industry standard for this class of aromatic alcohols. The Amylose tris(3,5-dimethylphenylcarbamate) selector is highly effective.

Recommended Column: Chiralpak AD-H (or equivalent Amylose-1). Alternative: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

Q: I have the column, but resolution (Rs) is < 1.5. How do I optimize?

A: Adjust the alcohol modifier type and temperature.

  • Switch Modifier: If using Isopropanol (IPA), switch to Ethanol . Ethanol often provides sharper peaks for secondary alcohols due to better mass transfer kinetics.

  • Lower Temperature: Chiral recognition is enthalpy-driven. Lowering the column temperature from 25°C to 10-15°C often dramatically increases resolution.

Standard Chiral Method:

ParameterSetting
Mobile Phase n-Hexane : Ethanol (95:5 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 220 nm or 254 nm
Temperature 20°C
Expected Resolution Rs > 2.0

Module 3: Experimental Workflow Visualization

The following diagrams illustrate the decision logic for method selection and the derivatization workflow.

Figure 1: Method Selection Decision Matrix

MethodSelection Start Start: Define Analytical Goal Goal What is the primary data requirement? Start->Goal Trace Trace Quantitation (< 0.1%) Goal->Trace Impurity/Residual Purity Enantiomeric Purity (R vs S ratio) Goal->Purity Chiral Quality GCMS Technique: GC-MS (SIM Mode) Trace->GCMS HPLC Technique: Chiral HPLC (Normal Phase) Purity->HPLC Deriv Critical Step: Silylation (BSTFA/TMCS) GCMS->Deriv Column Critical Step: Chiral Column (Amylose/Cellulose) HPLC->Column Result1 Output: LOD ~10-50 ppb Deriv->Result1 Result2 Output: % ee (Enantiomeric Excess) Column->Result2

Caption: Decision tree for selecting between GC-MS (Trace) and HPLC (Chiral) based on analytical requirements.

Figure 2: Sample Preparation Workflow (Biocatalysis Matrix)

SamplePrep Sample Aqueous Sample (Buffer/Broth) Extract L/L Extraction (MTBE or EtOAc) Sample->Extract 1:1 Ratio Dry Dry Organic Layer (Na2SO4 + N2 Evap) Extract->Dry Remove H2O Recon Reconstitute (Pyridine + BSTFA) Dry->Recon Heat Reaction 60°C, 30 min Recon->Heat Inject Inject GC-MS Heat->Inject

Caption: Step-by-step sample preparation protocol for converting aqueous samples into GC-ready derivatives.

References

  • Biocatalytic Synthesis Context: Lara Carvajal, M. T., et al. (2014).[1] "1-Phenyl-1-Propanol Obtained by Reduction of Propiophenone with Nocardia corallina B-276." Journal of Chemical, Biological and Physical Sciences, 4(5), 201-204.[1] Context: Establishes the biological relevance and extraction methods for phenyl propanols.

  • Okamoto, Y., et al. (1986). "Optical resolution of β-blockers by HPLC on chiral stationary phases." Journal of Chromatography A.
  • Trace Analysis & Derivatization: Sogin, E. et al. (2021).[2] "Quantification of Amine- and Alcohol-Containing Metabolites... Using Derivatization." ACS Earth and Space Chemistry. Context: Validates the necessity of derivatization for trace analysis of polar metabolites to improve ionization and peak shape.

  • General GC-MS of Chlorinated Alcohols: International Agency for Research on Cancer (IARC). "Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS." Context: While focusing on propanediols, this reference provides the authoritative grounding for using Phenylboronic acid or Silylation reagents for chlorinated alcohol analysis.

Sources

Addressing peak tailing in HPLC analysis of 1-(3-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Peak Tailing in 1-(3-Chlorophenyl)propan-1-ol Analysis

Executive Summary

You are encountering peak tailing (Asymmetry factor


) with 1-(3-Chlorophenyl)propan-1-ol .[1] Because this analyte is a neutral benzylic alcohol (pKa ~14-15) rather than a basic amine, the root cause is likely hydrogen bonding with residual silanols  or injection solvent mismatch , rather than the ionic interactions typically seen with basic drugs.

This guide uses a "Triage-First" approach to isolate physical vs. chemical causes before modifying your chemistry.[1]

Module 1: Diagnostic Triage (Start Here)

Q: How do I know if the tailing is chemical (method) or physical (instrument)?

A: Perform the "Standard vs. Analyte" test. Peak tailing stems from two distinct sources: Chemical secondary interactions or Physical flow path voids .[1]

  • Inject a Neutral Marker: Inject a standard of Toluene or Uracil under your exact method conditions.[1]

  • Compare Asymmetry:

    • Scenario A: Both the Marker and your Analyte tail.

      • Diagnosis:Physical Failure. You likely have a column void (collapsed bed) or a bad connection (dead volume).[1]

      • Action: Replace the column or re-plumb the detector tubing.

    • Scenario B: The Marker is symmetrical (

      
      ), but 1-(3-Chlorophenyl)propan-1-ol tails (
      
      
      
      ).[1]
      • Diagnosis:Chemical Interaction. The benzylic hydroxyl group is interacting with the stationary phase silanols.

      • Action: Proceed to Module 2.

Visual Troubleshooting Workflow

TroubleshootingLogic Start Start: Peak Tailing Detected Test Inject Neutral Marker (e.g., Toluene) Start->Test Result1 Marker Tails? Test->Result1 PhyIssue PHYSICAL ISSUE Column Void or Dead Volume Result1->PhyIssue Yes SolventCheck Check Injection Solvent Is it stronger than Mobile Phase? Result1->SolventCheck No ActionPhy Replace Column / Check Fittings PhyIssue->ActionPhy ChemIssue CHEMICAL ISSUE Analyte-Silanol Interaction ActionChem Modify Mobile Phase pH (See Module 2) ChemIssue->ActionChem SolventCheck->ChemIssue No (Diluent is weak) ActionSolv Match Diluent to Mobile Phase SolventCheck->ActionSolv Yes (Diluent is strong)

Figure 1: Diagnostic logic tree to distinguish between physical hardware failures and chemical interaction issues.

Module 2: Chemical Interactions (The "Why" and "How")

Q: My analyte is neutral. Why is it interacting with the column?

A: The "Silanol Effect" affects alcohols via Hydrogen Bonding, not just Ion Exchange. While 1-(3-Chlorophenyl)propan-1-ol is neutral, it possesses a benzylic hydroxyl group (-OH) and a chlorine atom on the ring.[1]

  • The Mechanism: Silica-based columns (C18) have residual silanol groups (Si-OH) on the surface.[1] These silanols have a pKa of ~3.5 to 4.5.[2]

  • The Interaction: Even if your analyte is not ionized, the silanols can be.

    • At pH > 4 : Silanols deprotonate (Si-O⁻).[1] This creates a strong dipole that attracts the polar -OH of your analyte via hydrogen bonding.

    • Result: Some molecules "stick" longer than others, causing the "tail" on the chromatogram.

Q: How do I fix this chemically?

A: You must suppress Silanol activity. Since you cannot change the analyte, you must change the surface environment.

ParameterRecommendationScientific Rationale
Mobile Phase pH pH 2.5 - 3.0 At pH < 3.0, surface silanols are protonated (neutral, Si-OH).[1] This eliminates the strong Si-O⁻ interaction, leaving only weaker H-bonding, significantly sharpening the peak [1].
Buffer Choice Phosphate or Formate Use 20-25 mM Potassium Phosphate (for UV) or Ammonium Formate (for MS).[1] Buffers maintain the local pH at the surface, preventing local ionization of silanols [2].
Column Choice High-Purity "End-capped" Ensure you are using a "Type B" silica (high purity) that is fully end-capped.[1] Avoid older "Type A" silica columns which have high metal content and acidic silanols [3].

Protocol: Mobile Phase Adjustment

  • Prepare 25 mM Potassium Phosphate Monobasic (

    
    ) in water.[1]
    
  • Adjust pH to 2.5 using Phosphoric Acid (

    
    ).[1]
    
  • Mix with Acetonitrile (e.g., 50:50 isocratic or gradient).

  • Note: The chlorine on the phenyl ring increases lipophilicity (LogP ~2.8), so ensure your organic content is high enough to elute it within a reasonable time (k' < 10).

Module 3: Injection Solvent Effects

Q: I adjusted the pH, but the peak is still distorted/fronting. What else?

A: Check your "Sample Diluent Strength." 1-(3-Chlorophenyl)propan-1-ol is hydrophobic.[1] Researchers often dissolve it in 100% Acetonitrile or Methanol to ensure solubility.[1]

  • The Problem: If you inject a strong solvent (100% ACN) into a weaker mobile phase (e.g., 50% Water), the analyte travels faster than the mobile phase at the head of the column. This causes "Viscous Fingering" or peak distortion that looks like tailing or fronting.[1]

Self-Validating Check:

  • Experiment: Dilute your sample 1:1 with water (or your initial mobile phase buffer).[1]

  • Observation: If the peak shape improves drastically, your issue was solvent mismatch.

Module 4: Summary of Impurities & Detection

Q: Could the "tail" actually be a hidden impurity?

A: Yes, specifically the ketone precursor. If this compound was synthesized via Grignard reaction or reduction, the precursor 1-(3-Chlorophenyl)propan-1-one (the ketone) might be present.[1]

  • Separation: The ketone is less polar (lacks the H-bond donor -OH) and typically elutes after the alcohol in Reversed-Phase LC.

  • Tail Masquerade: If the ketone co-elutes on the back slope of the alcohol, it looks like a tail.

  • Verification: Use a Diode Array Detector (DAD).[1]

    • Alcohol UV Max: ~210-220 nm (and weak 254 nm).[1]

    • Ketone UV Max: ~240-250 nm (Stronger conjugation).[1]

    • Check: If the "tail" has a different UV spectrum than the apex, it is an impurity, not tailing.

References
  • Chrom Tech. (2025).[1][3] What Causes Peak Tailing in HPLC? Explains silanol ionization mechanisms at mid-pH levels.

  • LabCompare. (2021). How to Prevent Tailing Peaks in HPLC. Details the use of low pH (3.0) phosphate buffers to protonate silanols.[1][4]

  • Waters Corporation. Troubleshooting Peak Shape Problems. Discusses the difference between physical voiding and chemical interactions.

  • PubChem. Compound Summary: 3-(3-Chlorophenyl)propan-1-ol.[1][5] (Used for structural verification and LogP estimation; Note: Isomer 3- vs 1- share similar physiochemical properties regarding silanol interaction).[1]

Sources

Technical Support Center: Investigating the Degradation of 1-(3-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-Chlorophenyl)propan-1-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its degradation pathways under various stress conditions. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity and accuracy of your stability studies.

I. Frequently Asked Questions (FAQs)

This section addresses common challenges and questions that arise during the forced degradation analysis of 1-(3-Chlorophenyl)propan-1-ol.

Q1: My primary peak for 1-(3-Chlorophenyl)propan-1-ol is decreasing in my acidic stress condition, but I'm not seeing a corresponding major degradation peak. What could be happening?

A1: This is a frequent observation, particularly with benzylic alcohols. The primary degradation pathway under acidic conditions is often dehydration to form 1-(3-chlorophenyl)prop-1-ene.[1] This degradant has a different chromophore than the parent compound and may have a much lower UV absorbance at the wavelength optimized for 1-(3-Chlorophenyl)propan-1-ol.

  • Troubleshooting Steps:

    • Adjust Detection Wavelength: Analyze your samples at a lower wavelength (e.g., 210-220 nm) where simple alkenes have stronger absorbance.

    • Use a Mass Spectrometer (MS): If available, LC-MS analysis is invaluable for detecting compounds with poor UV absorbance. The expected mass of the dehydrated product would be that of the parent minus water (170.63 g/mol - 18.02 g/mol = 152.61 g/mol ).

    • Consider Volatility: The degradation product, an alkene, might be more volatile than the parent alcohol. Ensure your sample preparation and storage procedures minimize potential loss due to evaporation.

Q2: I am observing a new peak in my oxidative stress (e.g., H₂O₂) sample that elutes close to the parent peak. How can I confirm its identity?

A2: The most probable degradation product under oxidative stress is the corresponding ketone, 1-(3-chlorophenyl)propan-1-one.[2][3][4][5][6][7] This is a common pathway for secondary benzylic alcohols.

  • Troubleshooting and Confirmation:

    • Co-injection with a Standard: The most definitive way to confirm the identity of this peak is to co-inject your stressed sample with a commercially available standard of 1-(3-chlorophenyl)propan-1-one. If the peak height increases and remains symmetrical, it confirms the identity.

    • LC-MS/MS Analysis: In the absence of a standard, high-resolution mass spectrometry can provide the exact mass of the degradant, which should correspond to the ketone (C₉H₉ClO, exact mass: 168.0393 g/mol ). Fragmentation patterns from MS/MS can further confirm the structure.

    • Forced Degradation of the Suspected Degradant: If you have the ketone standard, subject it to the same stress conditions. It should remain stable under oxidative conditions, helping to confirm it as a final degradation product in this pathway.

Q3: My baseline is noisy and drifting, particularly in my gradient HPLC method. What are the likely causes?

A3: Baseline issues in gradient HPLC are common and can stem from several factors.

  • Troubleshooting Steps:

    • Mobile Phase Purity: Ensure you are using high-purity HPLC-grade solvents and freshly prepared mobile phases. Dissolved gases can lead to noise as the mobile phase composition changes. Degas your mobile phases thoroughly.

    • System Contamination: A contaminated column, guard column, or detector flow cell can cause baseline drift. Flush the system with a strong solvent (like isopropanol) to remove strongly retained compounds.[8]

    • Mobile Phase Miscibility: Ensure your mobile phase components are miscible in all proportions used in your gradient.

    • Detector Lamp: An aging detector lamp can lead to increased noise. Check the lamp's energy output and replace it if necessary.

II. Troubleshooting Guides

This section provides step-by-step protocols for investigating specific degradation pathways and resolving common analytical issues.

Guide 1: Investigating Acid-Catalyzed Dehydration

This guide will help you identify and confirm the formation of the dehydration product of 1-(3-Chlorophenyl)propan-1-ol.

Protocol:

  • Stress Sample Preparation:

    • Prepare a solution of 1-(3-Chlorophenyl)propan-1-ol in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

    • To 1 mL of this solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Neutralize the sample with an equivalent amount of 0.1 M NaOH before injection to prevent damage to the HPLC column.

  • HPLC-UV Analysis:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      Time (min) %B
      0 30
      20 80
      25 80
      26 30

      | 30 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) scanning from 200-400 nm. Pay close attention to the chromatogram at ~215 nm.

  • LC-MS Analysis (Confirmation):

    • Use the same chromatographic conditions as above.

    • Monitor for the parent ion [M+H]⁺ of 1-(3-Chlorophenyl)propan-1-ol (m/z 171.06) and the potential dehydrated product [M+H]⁺ (m/z 153.05).

Expected Outcome and Interpretation:

You should observe a decrease in the peak area of 1-(3-Chlorophenyl)propan-1-ol and the appearance of a new, likely earlier eluting peak, corresponding to the more non-polar 1-(3-chlorophenyl)prop-1-ene. The DAD spectrum of this new peak will likely show a maximum absorbance at a lower wavelength than the parent compound.

Guide 2: Characterizing the Oxidative Degradation Product

This guide outlines the procedure to identify the primary oxidative degradant.

Protocol:

  • Stress Sample Preparation:

    • Prepare a 1 mg/mL solution of 1-(3-Chlorophenyl)propan-1-ol in acetonitrile/water.

    • To 1 mL of this solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 24 hours, protected from light.

  • HPLC-UV Analysis:

    • Use the same HPLC conditions as in Guide 1. The ketone is expected to have a similar or slightly different retention time than the parent alcohol.

  • Confirmation of Identity:

    • LC-MS Analysis: Monitor for the parent ion [M+H]⁺ of 1-(3-Chlorophenyl)propan-1-ol (m/z 171.06) and the potential ketone degradant [M+H]⁺ (m/z 169.04).

    • Co-elution: If a standard of 1-(3-chlorophenyl)propan-1-one is available, prepare a solution and inject it separately to determine its retention time. Then, spike the stressed sample with the standard and inject. A single, sharp peak is indicative of co-elution and confirms the identity.

Data Summary Table:

Stress ConditionPotential Degradation ProductExpected Molecular FormulaExpected [M+H]⁺ (m/z)
Acidic (HCl)1-(3-chlorophenyl)prop-1-eneC₉H₉Cl153.05
Oxidative (H₂O₂)1-(3-chlorophenyl)propan-1-oneC₉H₉ClO169.04

III. Visualization of Degradation Pathways and Workflows

Degradation Pathway of 1-(3-Chlorophenyl)propan-1-ol

Acid (H+) Acid (H+) A 1-(3-Chlorophenyl)propan-1-ol Oxidizing Agent (e.g., H2O2) Oxidizing Agent (e.g., H2O2) B 1-(3-chlorophenyl)prop-1-ene (Dehydration Product) A->B Dehydration (-H2O) C 1-(3-chlorophenyl)propan-1-one (Oxidation Product) A->C

Caption: Potential degradation pathways of 1-(3-Chlorophenyl)propan-1-ol.

Troubleshooting Workflow for Peak Shape Issues

Start Poor Peak Shape Observed (Tailing, Fronting, Splitting) Check_Column Is the column old or contaminated? Start->Check_Column Yes_Column Yes_Column Check_Column->Yes_Column No_Column No_Column Check_Column->No_Column Replace_Column Replace guard and/or analytical column Yes_Column->Replace_Column Yes Check_Mobile_Phase Is the mobile phase pH appropriate for the analyte? No_Column->Check_Mobile_Phase No No_Column->Check_Mobile_Phase Yes_Mobile_Phase Yes_Mobile_Phase Check_Mobile_Phase->Yes_Mobile_Phase No_Mobile_Phase No Check_Mobile_Phase->No_Mobile_Phase Check_Sample_Solvent Is the sample solvent stronger than the mobile phase? Yes_Mobile_Phase->Check_Sample_Solvent Yes Yes_Mobile_Phase->Check_Sample_Solvent Yes_Sample_Solvent Yes_Sample_Solvent Check_Sample_Solvent->Yes_Sample_Solvent No_Sample_Solvent No_Sample_Solvent Check_Sample_Solvent->No_Sample_Solvent Adjust_pH Adjust_pH No_Mobile_Phase->Adjust_pH Adjust mobile phase pH to ensure analyte is in a single ionic state Dilute_Sample Dilute sample in mobile phase Yes_Sample_Solvent->Dilute_Sample Yes Check_System Are there any leaks or blockages in the system? No_Sample_Solvent->Check_System No No_Sample_Solvent->Check_System Yes_System Yes_System Check_System->Yes_System No_System No Check_System->No_System Inspect_System Inspect fittings, tubing, and frits. Clean or replace as needed. Yes_System->Inspect_System Yes Consult_Expert Consult_Expert No_System->Consult_Expert Consult senior scientist or instrument vendor

Sources

Validation & Comparative

A Comparative Analysis of Antifungal Potential: The Established Azole Fluconazole versus the Investigational Aryl Alcohol 1-(3-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antifungal agents, the scientific community continually evaluates new chemical entities against established standards. This guide provides a detailed comparative analysis of fluconazole, a cornerstone of antifungal therapy, and 1-(3-Chlorophenyl)propan-1-ol, an aryl alcohol with a structural motif that suggests potential antifungal activity. While fluconazole's properties are well-documented, this guide explores the prospective antifungal profile of 1-(3-Chlorophenyl)propan-1-ol based on a critical review of structurally related compounds, offering a forward-looking perspective for researchers in the field.

Introduction to the Antifungal Candidates

Fluconazole: A triazole antifungal agent, fluconazole has been a mainstay in the treatment of various fungal infections for decades. Its efficacy, favorable pharmacokinetic profile, and oral bioavailability have established it as a first-line therapy for many candidal infections.

1-(3-Chlorophenyl)propan-1-ol: This compound belongs to the class of aryl alcohols. While direct and extensive antifungal data for this specific molecule is not yet prevalent in publicly accessible literature, its structural components, particularly the chlorophenyl group, are present in other compounds that have demonstrated notable antifungal effects. The exploration of such molecules is driven by the urgent need for new antifungals with potentially novel mechanisms of action to combat the rise of drug-resistant fungal pathogens.

Mechanism of Action: A Tale of Two Targets

A fundamental differentiator between established and novel antifungal agents often lies in their cellular targets. The mechanisms described herein are based on extensive research for fluconazole and plausible inferences for 1-(3-Chlorophenyl)propan-1-ol based on its structural analogs.

Fluconazole: Inhibitor of Ergosterol Synthesis

Fluconazole's mechanism of action is the well-characterized inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. By disrupting this pathway, fluconazole depletes ergosterol, an essential component of the fungal cell membrane, and leads to the accumulation of toxic sterol precursors. The ultimate consequence is a fungistatic effect, arresting the growth and proliferation of the fungal cell.

fluconazole_mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Fluconazole Fluconazole Fluconazole->Ergosterol Inhibits

Figure 1: Mechanism of action of fluconazole.

Potential Mechanism of 1-(3-Chlorophenyl)propan-1-ol and its Analogs

While the precise mechanism of 1-(3-Chlorophenyl)propan-1-ol is yet to be elucidated, studies on structurally related propanol derivatives suggest a potential alternative to the azole mode of action. For instance, certain piperazine propanol derivatives have been found to inhibit 1,3-beta-D-glucan synthase, an enzyme responsible for synthesizing a key component of the fungal cell wall.[1] This would represent a significant departure from fluconazole's membrane-targeting action and could imply a fungicidal, rather than fungistatic, effect. Other phenylpropanoid derivatives are thought to induce the production of reactive oxygen species, leading to oxidative stress and cell death.[2][3]

Comparative Antifungal Activity: A Data-Driven Overview

A direct comparison of antifungal activity relies on quantitative data, primarily Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Fluconazole: In Vitro Susceptibility

The in vitro activity of fluconazole is well-documented against a range of fungal pathogens. The following table summarizes typical MIC ranges for fluconazole against common fungal species. It is important to note that clinical breakpoints for susceptibility can vary based on the fungal species and the standardizing body (e.g., CLSI, EUCAST).

Fungal SpeciesFluconazole MIC Range (µg/mL)
Candida albicans0.25 - 4
Candida glabrata0.5 - 64 (often higher, exhibiting dose-dependent susceptibility or resistance)
Candida parapsilosis0.5 - 4
Cryptococcus neoformans2 - 16
Aspergillus fumigatus≥64 (intrinsically resistant)[4]

1-(3-Chlorophenyl)propan-1-ol: A Prospective Look at Efficacy

Table 1: Comparative Profile of Fluconazole and Potential Attributes of 1-(3-Chlorophenyl)propan-1-ol

FeatureFluconazole1-(3-Chlorophenyl)propan-1-ol (Projected)
Drug Class TriazoleAryl Alcohol
Primary Mechanism Inhibition of Lanosterol 14α-demethylasePotential for 1,3-beta-D-glucan synthase inhibition or induction of oxidative stress (based on analogs)
Effect Primarily FungistaticPotentially Fungicidal (based on analogs)
Spectrum of Activity Good activity against most Candida spp. (except C. krusei and often C. glabrata) and Cryptococcus neoformans.Unknown, but analogs show promise against Candida albicans, including fluconazole-resistant strains.
Resistance Mechanisms Target enzyme modification (ERG11 mutations), overexpression of efflux pumps.Unknown, but a different mechanism of action could potentially circumvent existing azole resistance.

Experimental Protocols for Comparative Antifungal Susceptibility Testing

To rigorously compare the antifungal activity of a novel compound like 1-(3-Chlorophenyl)propan-1-ol against a standard like fluconazole, standardized methods must be employed. The Clinical and Laboratory Standards Institute (CLSI) M27 document provides a reference method for broth dilution antifungal susceptibility testing of yeasts.[8][9][10]

Broth Microdilution Assay (Adapted from CLSI M27)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Step-by-Step Methodology:

  • Preparation of Antifungal Stock Solutions: Dissolve fluconazole and 1-(3-Chlorophenyl)propan-1-ol in a suitable solvent (e.g., dimethyl sulfoxide) to create high-concentration stock solutions.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of each antifungal agent in RPMI 1640 medium to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the fungal isolate (e.g., Candida albicans) on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agents. Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or spectrophotometrically.

broth_microdilution_workflow cluster_preparation Preparation cluster_assay_plate 96-Well Plate Assay Stock Antifungal Stock Solution SerialDilution Serial Dilution of Antifungal Stock->SerialDilution Inoculum Standardized Fungal Inoculum Inoculation Inoculation of Wells Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Reading MIC Determination (Visual/Spectrophotometric) Incubation->Reading

Figure 2: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Conclusion and Future Directions

Fluconazole remains a vital tool in our antifungal armamentarium, but the rise of resistance necessitates the exploration of new chemical entities. While direct, comprehensive data on the antifungal activity of 1-(3-Chlorophenyl)propan-1-ol is still emerging, the promising in vitro efficacy of structurally related compounds provides a strong rationale for its further investigation. The potential for a novel mechanism of action that could bypass existing azole resistance mechanisms makes aryl alcohols like 1-(3-Chlorophenyl)propan-1-ol a compelling subject for future research and development.

Rigorous head-to-head studies employing standardized methodologies, such as those outlined by CLSI and EUCAST, are the essential next step to quantify the antifungal spectrum and potency of 1-(3-Chlorophenyl)propan-1-ol. Such data will be pivotal in determining its potential as a future therapeutic agent in the fight against invasive fungal infections.

References

  • Al-Burtomani, S. K. S., et al. (2005). Propranolol Ameliorates the Antifungal Activity of Azoles in Invasive Candidiasis. PubMed. Available at: [Link]

  • Andes, D., et al. (2018). Overview of antifungal dosing in invasive candidiasis. Oxford Academic. Available at: [Link]

  • CLSI. (2022). Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI M27M44S. Available at: [Link]

  • EUCAST. (2020). Breakpoint tables for interpretation of MICs for antifungal agents. Available at: [Link]

  • Fujita, K., et al. (2022). Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole. PubMed. Available at: [Link]

  • Ghannoum, M., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. PMC. Available at: [Link]

  • Ghannoum, M., et al. (2014). In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. MDPI. Available at: [Link]

  • Melo-Dias, C., et al. (2016). Aspergillus fumigatus Intrinsic Fluconazole Resistance Is Due to the Naturally Occurring T301I Substitution in Cyp51Ap. NIH. Available at: [Link]

  • Pfaller, M. A., et al. (2007). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. PMC. Available at: [Link]

  • Rex, J. H., et al. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ResearchGate. Available at: [Link]

  • Rodriguez-Tudela, J. L., et al. (2008). EUCAST DEFINITIVE DOCUMENT E.DEF 9.1: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds. ResearchGate. Available at: [Link]

  • Sanguinetti, M., et al. (2016). Preliminary synthesis and assessment of in-vitro antifungal activity of 5-(3-Chlorophenyl)-n-phenyl-1, 3, 4-thiadiazole-2-amine against Candida albicans. ResearchGate. Available at: [Link]

  • Tsuchimori, N., et al. (2005). Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase. PubMed. Available at: [Link]

  • Wiederhold, N. P. (2018). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. PMC. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of Chlorophenylpropanol Isomers: Unraveling the Impact of Chlorine Substitution

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of medicinal chemistry and drug development, the precise positioning of a functional group on a molecule can profoundly influence its biological activity. This principle of structure-activity relationship (SAR) is vividly illustrated when examining the isomers of chlorophenylpropanol. This guide provides a comprehensive comparison of the biological activities of 1-(3-chlorophenyl)propan-1-ol and its 2-chloro and 4-chloro positional isomers. While direct comparative data for all three isomers is sparse in publicly available literature, this document synthesizes existing research, particularly on the 4-chloro isomer, and outlines a robust experimental framework for a head-to-head evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of isomeric substitution on pharmacological properties.

Introduction: The Critical Role of Isomerism in Drug Efficacy

Positional isomers, compounds with the same molecular formula but different arrangements of atoms, often exhibit distinct physical, chemical, and biological properties. The location of a substituent on an aromatic ring can alter the molecule's electronic distribution, lipophilicity, and steric profile. These changes, in turn, affect how the molecule interacts with biological targets such as receptors and enzymes, ultimately dictating its therapeutic efficacy and potential side effects. The chlorophenylpropanol scaffold serves as an excellent case study for exploring these subtle yet critical differences.

Known Biological Profile: 1-(4-Chlorophenyl)propan-1-ol

Research has identified 1-(4-chlorophenyl)propan-1-ol as a non-narcotic analgesic.[1][2] Studies have demonstrated its efficacy in animal models, where it exhibited significant pain-relieving properties.[1][2] When administered orally to rats, 1-(p-chlorophenyl)propanol was found to be the most active analgesic compared to intraperitoneally administered acetylsalicylic acid.[1][2] In mice, it showed higher analgesic activity than acetylsalicylic acid through both intraperitoneal and oral routes.[1] This existing data for the para-substituted isomer provides a crucial benchmark for our comparative analysis.

The Isomeric Puzzle: Postulating the Activity of 2- and 3-Chloro Isomers

The biological activities of the ortho (2-chloro) and meta (3-chloro) isomers of 1-phenylpropan-1-ol are not as well-documented as the para isomer. However, we can extrapolate potential differences based on established principles of medicinal chemistry and SAR.

The position of the chlorine atom influences the electronic properties of the phenyl ring through inductive and resonance effects. This can alter the pKa of the hydroxyl group and the overall polarity of the molecule, affecting its ability to cross cell membranes and bind to its target. Furthermore, the steric hindrance introduced by the chlorine atom, particularly in the ortho position, can significantly impact the molecule's conformation and its fit within a receptor's binding pocket.

It is plausible that the analgesic activity observed for the 4-chloro isomer is mediated through a specific signaling pathway. The precise nature of this pathway for chlorophenylpropanols is not yet fully elucidated. However, a proposed experimental workflow to investigate this is outlined below.

Proposed Experimental Framework for Comparative Analysis

To objectively compare the biological activities of the 1-(2-chlorophenyl)propan-1-ol, 1-(3-chlorophenyl)propan-1-ol, and 1-(4-chlorophenyl)propan-1-ol isomers, a multi-tiered experimental approach is essential. The following protocols are designed to provide a comprehensive and validated comparison.

Experimental Workflow: From In Vitro Screening to In Vivo Efficacy

Caption: A streamlined workflow for the comparative biological evaluation of chlorophenylpropanol isomers.

Detailed Experimental Protocols

1. Compound Synthesis and Purification

  • Objective: To synthesize and purify the 2-chloro, 3-chloro, and 4-chloro isomers of 1-phenylpropan-1-ol to a high degree of purity (>98%).

  • Methodology:

    • React the corresponding chlorobenzaldehyde isomer (2-chloro, 3-chloro, or 4-chlorobenzaldehyde) with ethylmagnesium bromide in anhydrous diethyl ether under an inert atmosphere.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with diethyl ether and wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

    • Characterize the purified compounds by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

2. In Vitro Cytotoxicity Assessment

  • Objective: To determine the cytotoxic potential of each isomer in relevant cell lines to establish a therapeutic window.

  • Methodology (MTT Assay):

    • Seed human neuroblastoma (SH-SY5Y) and hepatoma (HepG2) cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of each chlorophenylpropanol isomer (e.g., 0.1, 1, 10, 100, 1000 µM) for 24 and 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) for each isomer.

3. In Vivo Analgesic Efficacy Models

  • Objective: To compare the analgesic effects of the three isomers in established animal models of pain.

  • Methodology (Acetic Acid-Induced Writhing Test in Mice):

    • Acclimate male Swiss albino mice for at least one week before the experiment.

    • Administer the test compounds (2-chloro, 3-chloro, and 4-chloro isomers) orally at various doses (e.g., 10, 30, 100 mg/kg). Administer a vehicle control (e.g., 0.5% carboxymethylcellulose) and a positive control (e.g., acetylsalicylic acid, 100 mg/kg).

    • After 30 minutes, inject 0.6% acetic acid solution intraperitoneally.

    • Immediately place the mice in individual observation chambers and count the number of writhes (abdominal constrictions) for a period of 20 minutes.

    • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

  • Methodology (Tail-Flick Test in Rats):

    • Use male Wistar rats and measure the baseline tail-flick latency by applying a radiant heat source to the tail.

    • Administer the test compounds orally at various doses.

    • Measure the tail-flick latency at different time points post-administration (e.g., 30, 60, 90, and 120 minutes).

    • A cut-off time of 10-15 seconds is typically used to prevent tissue damage.

    • Calculate the maximum possible effect (% MPE) for each group.

Data Presentation: A Comparative Summary

To facilitate a clear comparison, the quantitative data generated from these experiments should be summarized in a structured table.

Isomer Cytotoxicity (IC50, µM) Analgesic Activity (Writhing Test, % Inhibition at 30 mg/kg) Analgesic Activity (Tail-Flick Test, % MPE at 30 mg/kg)
1-(2-Chlorophenyl)propan-1-olTo be determinedTo be determinedTo be determined
1-(3-Chlorophenyl)propan-1-olTo be determinedTo be determinedTo be determined
1-(4-Chlorophenyl)propan-1-olTo be determinedTo be determinedTo be determined

Conclusion and Future Directions

The positional isomerism of the chlorine atom on the phenyl ring of 1-phenylpropan-1-ol is expected to have a significant impact on its biological activity. While existing data points to the analgesic potential of the 4-chloro isomer, a comprehensive comparative study of the 2-chloro and 3-chloro isomers is necessary to fully understand the structure-activity relationship.

The experimental framework proposed in this guide provides a clear and robust pathway for researchers to generate the necessary data for a direct comparison. The results of these studies will not only elucidate the pharmacological profiles of these specific isomers but also contribute to the broader understanding of how subtle structural modifications can be leveraged to design more potent and selective therapeutic agents. Further investigations into the mechanism of action, including receptor binding studies and analysis of downstream signaling pathways, will be crucial next steps in the development of this class of compounds.

References

  • García-March, F. I., et al. (1997). Pharmacological Studies of 1-(p-Chlorophenyl)propanol and 2-(1-Hydroxy-3-butenyl)phenol: Two New Non-narcotic Analgesics Designed by Molecular Connectivity. Journal of Pharmacy and Pharmacology, 49(1), 10-15. [Link][1][2]

  • PubChem. (n.d.). 3-(3-Chlorophenyl)propan-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). o-Chloropropiophenone. National Center for Biotechnology Information. [Link]

  • DrugBank. (n.d.). 1-(3-Chlorophenyl)propan-1-one. [Link]

  • MDPI. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. [Link]

Sources

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 1-(3-Chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the performance characteristics of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(3-Chlorophenyl)propan-1-ol. The method is validated against internationally recognized standards to establish its utility as a stability-indicating assay, a critical requirement in drug development and quality control. The experimental data herein supports its suitability for its intended purpose, ensuring that the method is specific, sensitive, accurate, and precise for the analysis of the active pharmaceutical ingredient (API) and its degradation products.

The Imperative for a Stability-Indicating Method

In pharmaceutical analysis, a stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[1][2] The development and validation of such methods are mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4] The core principle is to ensure that any changes in the drug substance's or drug product's quality over time, under various environmental conditions, can be reliably detected.[5][6] For a molecule like 1-(3-Chlorophenyl)propan-1-ol, understanding its degradation pathways is crucial for ensuring the safety and efficacy of any potential drug product. Forced degradation studies are the cornerstone of this process, intentionally stressing the API to generate potential degradants and prove the method's resolving power.[2][7][8]

Proposed Chromatographic System

To provide a practical context for the validation process, we will base our discussion on a plausible Reverse-Phase HPLC (RP-HPLC) method for 1-(3-Chlorophenyl)propan-1-ol. RP-HPLC is a common and robust technique for the analysis of moderately polar to non-polar small molecules.[6]

Table 1: Proposed HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmC18 stationary phases provide excellent hydrophobic retention for aromatic compounds. The specified dimensions offer a good balance of efficiency and backpressure.
Mobile Phase Acetonitrile:Water (60:40, v/v)This isocratic mixture provides adequate elution strength for a moderately non-polar analyte. Acetonitrile is favored for its low UV cutoff and viscosity.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good peak shape and reasonable run times.
Detection UV at 215 nmThe chlorophenyl moiety is expected to have a strong UV absorbance at lower wavelengths.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures peak shape is not distorted by solvent effects.

Part 1: Method Validation Workflow

The validation of an analytical method is a systematic process. Each parameter is tested according to a pre-approved protocol to demonstrate that the method is fit for its intended purpose.[9][10]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_final Finalization Dev Initial Method Development Forced_Deg Forced Degradation & Specificity Dev->Forced_Deg Demonstrate Resolving Power Linearity Linearity & Range Forced_Deg->Linearity Confirm Specificity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness SST System Suitability Criteria Defined Robustness->SST Define Operational Limits LOD_LOQ->Robustness Final_Method Validated Method Ready for Use SST->Final_Method

Caption: High-level workflow for the validation of a stability-indicating HPLC method.

Part 2: Forced Degradation & Specificity

The Causality Behind the Experiment: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] For a stability-indicating method, this is the most critical parameter. We must prove that the peaks of any degradation products are well-separated from the main API peak.[1] Forced degradation (or stress testing) is the process of subjecting the drug substance to harsh conditions to accelerate its decomposition.[2][7] The ICH Q1A guideline suggests exposing the drug to acid, base, oxidative, thermal, and photolytic stress.[8]

Experimental Protocol: Forced Degradation
  • Acid Hydrolysis: Dissolve 1-(3-Chlorophenyl)propan-1-ol in 0.1 M HCl and heat at 80°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the API in 0.1 M NaOH and heat at 80°C for 4 hours. Neutralize before injection.

  • Oxidative Degradation: Treat the API solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid API to 105°C for 48 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose a solution of the API to UV light (254 nm) and visible light in a photostability chamber for 7 days.

Data Presentation & Comparison

The goal is to achieve 5-20% degradation of the API, which is considered sufficient to demonstrate separation without being excessive.[8] The specificity of the method is confirmed by assessing peak purity using a photodiode array (PDA) detector.

Table 2: Summary of Forced Degradation Results

Stress Condition% Degradation of APINo. of Degradant PeaksResolution (Rs) of Closest PeakPeak Purity AnglePeak Purity Threshold
Unstressed Sample0%0N/A0.1250.250
Acid (0.1 M HCl)15.2%22.80.1300.255
Base (0.1 M NaOH)11.8%13.50.1190.248
Oxidative (3% H₂O₂)18.5%22.10.1420.260
Thermal (105°C)6.3%14.10.1220.251
Photolytic (UV/Vis)8.9%13.80.1280.253

G cluster_input Stress Conditions cluster_stress Forced Degradation cluster_output Analysis & Outcome API 1-(3-Chlorophenyl)propan-1-ol (API) Acid Acid (HCl) Base Base (NaOH) Oxidation Oxidation (H₂O₂) Thermal Heat Photo Light Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Result Analysis->Result Data Evaluation

Caption: Workflow for demonstrating method specificity via forced degradation.

Part 3: Linearity, Range, and Sensitivity

The Causality Behind the Experiments:

  • Linearity: This parameter establishes that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.

  • Range: The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have acceptable linearity, accuracy, and precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are crucial for quantifying low-level impurities.

Experimental Protocols
  • Linearity & Range: Prepare a series of at least five concentrations of 1-(3-Chlorophenyl)propan-1-ol, typically ranging from 50% to 150% of the target assay concentration. Inject each concentration in triplicate.

  • LOD & LOQ: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.[3]

Data Presentation & Comparison

Table 3: Linearity and Range Data

Concentration LevelConcentration (µg/mL)Mean Peak Area (n=3)
50%50.0489500
75%75.0741200
100%100.0998700
125%125.01251500
150%150.01499800
Correlation Coefficient (r²) \multicolumn{2}{c}{0.9998 }
Linearity Equation \multicolumn{2}{c}{y = 9995x - 1200}
Range \multicolumn{2}{c}{50.0 - 150.0 µg/mL}

Table 4: Sensitivity Data

ParameterS/N RatioConcentration (µg/mL)Acceptance Criteria
LOD ~3:10.1 µg/mLDetectable response
LOQ ~10:10.3 µg/mLQuantifiable with acceptable precision & accuracy

Part 4: Accuracy and Precision

The Causality Behind the Experiments:

  • Accuracy: This measures the closeness of the test results to the true value. It is typically determined by recovery studies, where a known amount of API is "spiked" into a placebo or blank matrix.[11]

  • Precision: This expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocols
  • Accuracy: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120%) by spiking a known quantity of 1-(3-Chlorophenyl)propan-1-ol into a placebo mixture. Calculate the percent recovery.

  • Repeatability: Analyze six replicate samples of the API at 100% of the target concentration on the same day by the same analyst.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

Data Presentation & Comparison

Table 5: Accuracy (Recovery) Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL, n=3)Mean % Recovery% RSD
80%80.079.899.8%0.45%
100%100.0100.3100.3%0.31%
120%120.0119.599.6%0.52%

Table 6: Precision Data

ParameterStatisticAcceptance Criterion
Repeatability (n=6) % RSD = 0.55%% RSD ≤ 2.0%
Intermediate Precision (n=6) % RSD = 0.78%% RSD ≤ 2.0%

Part 5: Robustness

The Causality Behind the Experiment: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[10] This provides an indication of its reliability during normal usage. The experiment involves systematically altering key parameters and observing the effect on the results, particularly on system suitability parameters like resolution and peak tailing.

Experimental Protocol

Intentionally vary the following parameters one at a time:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2°C)

  • Mobile Phase Composition (± 2% Acetonitrile)

Analyze a system suitability solution (containing the API and a known impurity/degradant) under each condition.

Data Presentation & Comparison

Table 7: Robustness Study Results

Parameter VariedVariationResolution (Rs)Tailing Factor (Tf)System Suitability
Nominal Condition - 3.1 1.1 Pass
Flow Rate0.9 mL/min3.21.1Pass
1.1 mL/min3.01.1Pass
Temperature28 °C3.01.2Pass
32 °C3.21.1Pass
Mobile Phase58% ACN2.81.2Pass
62% ACN3.41.0Pass

Final Assessment

This comprehensive validation study demonstrates that the proposed HPLC method for 1-(3-Chlorophenyl)propan-1-ol is suitable for its intended purpose as a stability-indicating assay. The method is specific, linear, sensitive, accurate, precise, and robust. It can be confidently deployed for routine quality control testing and for stability studies to ensure the quality, safety, and efficacy of drug products containing this API.

References

  • Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. [Link]

  • ICH. (2023). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Apothecon. (n.d.). Method Development & Validation (Stability-Indicating). [Link]

  • BioPharm International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Ermer, J. (2001). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Dong, M. W., Huynh-Ba, K., & Wong, A. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Paithankar, H. V. (2013). HPLC method validation for pharmaceuticals: a review. ResearchGate. [Link]

  • HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2000). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • IVT Network. (2002). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Journal of Applied Pharmaceutical Science. (2023). Analytical Method Validation: A Comprehensive Review of Current Practices. [Link]

  • National Pharmaceutical Regulatory Agency (NPRA). (n.d.). Analytical Method Validation & Common Problem 1. [Link]

  • MDPI. (2010). Techniques for Analysis of Plant Phenolic Compounds. [Link]

  • Pharma Beginners. (2024). ANALYTICAL METHOD VALIDATION IN PHARMA. [Link]

Sources

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Reactant of Route 1
1-(3-Chlorophenyl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
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